molecular formula C7H16O3S B14785992 Thiol-PEG3-methyl

Thiol-PEG3-methyl

Cat. No.: B14785992
M. Wt: 180.27 g/mol
InChI Key: MVZRHCDWNGUXMX-UHFFFAOYSA-N
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Description

Significance of Polyethylene (B3416737) Glycol (PEG) Linkers in Chemical Biology Research

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. nih.gov They are widely utilized in chemical biology and medicine due to their unique properties, including water solubility, biocompatibility, and low immunogenicity. nih.govrsc.org The incorporation of PEG chains, a process known as PEGylation, can enhance the solubility and stability of molecules, protect them from degradation, and reduce non-specific interactions in biological systems. nih.gov PEG linkers can be synthesized with various functional groups at their termini, allowing for the conjugation of different molecular entities such as drugs, proteins, and nanoparticles. nih.gov

Role of Terminal Thiol Functionality in Bioconjugation and Material Science

The terminal thiol (-SH) group is a highly reactive nucleophile that plays a crucial role in bioconjugation and material science. mdpi.com Its ability to form stable covalent bonds with a variety of electrophilic groups makes it an ideal functional group for linking molecules. nih.gov In bioconjugation, the thiol group of cysteine residues in peptides and proteins is often targeted for site-specific modification. researchgate.net In material science, the strong affinity of thiols for noble metal surfaces, such as gold, allows for the formation of self-assembled monolayers (SAMs), which are used to functionalize surfaces for a variety of applications. aps.org

Overview of Thiol-PEG3-methyl as a Versatile Molecular Tool

This compound combines the beneficial properties of a short, discrete polyethylene glycol chain with the reactive capabilities of a terminal thiol group. The "PEG3" designation indicates three repeating ethylene oxide units, providing a flexible, hydrophilic spacer. The methyl group at the other end of the PEG chain renders that terminus inert, preventing unwanted cross-linking reactions. This structure makes this compound a valuable tool for a range of applications where a hydrophilic linker with a single reactive thiol group is required.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16O3S

Molecular Weight

180.27 g/mol

IUPAC Name

2,2-diethoxy-2-methoxyethanethiol

InChI

InChI=1S/C7H16O3S/c1-4-9-7(6-11,8-3)10-5-2/h11H,4-6H2,1-3H3

InChI Key

MVZRHCDWNGUXMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(CS)(OC)OCC

Origin of Product

United States

Chemical and Physical Properties of Thiol Peg3 Methyl

The chemical and physical properties of Thiol-PEG3-methyl are summarized in the table below. These properties make it a versatile reagent for various research applications.

PropertyValue
Chemical Formula C7H16O3S
Molecular Weight 180.27 g/mol nih.gov
Appearance Colorless to light yellow liquid
Boiling Point 50 °C at 1 Torr chemicalbook.com
Density 1.017 g/mL chemicalbook.com
pKa 9.65 ± 0.10 (Predicted) chemicalbook.com
Solubility Soluble in water and most organic solvents
Purity Typically >95%

Bioconjugation Chemistry and Reaction Mechanisms Involving Thiol Peg3 Methyl

Thiol-Maleimide Conjugation for Stable Thioether Bond Formation

The reaction between a thiol and a maleimide (B117702) is a cornerstone of bioconjugation, forming a stable thioether bond. This reaction, a Michael-type addition, is widely employed for its high efficiency and selectivity under mild, often physiological, conditions. researchgate.net

The conjugation of Thiol-PEG3-methyl to a maleimide-functionalized molecule proceeds via a Michael addition mechanism. researchgate.net The reaction rate is significantly influenced by the pH of the medium; it accelerates with increasing pH up to around 7.5. researchgate.net This is because basic conditions facilitate the formation of the thiolate anion, which is the reactive nucleophile that attacks the electron-deficient double bond of the maleimide. nih.govnsf.gov

The selectivity of the thiol-maleimide reaction is a key advantage. The thiol group of this compound reacts specifically with the maleimide, even in the presence of other functional groups like amines, making it a highly chemoselective ligation method. researchgate.net The choice of solvent and initiator can also influence the reaction mechanism and kinetics, potentially proceeding through base-initiated, nucleophile-initiated, or ion pair-initiated pathways. rsc.org This allows for fine-tuning of the reaction conditions to achieve optimal conjugation efficiency and selectivity. rsc.org While the thiol-maleimide reaction is generally fast, factors such as macromer concentration, buffer pH and strength, and the pKa of the thiol can be adjusted to control the gelation speed in polymer applications. nih.gov

ParameterInfluence on Thiol-Maleimide Reaction KineticsReference
pHReaction rate increases with pH up to ~7.5 due to enhanced thiolate formation. researchgate.net
Solvent and InitiatorCan alter the reaction mechanism (base-initiated, nucleophile-initiated, or ion pair-initiated), thus affecting kinetics. rsc.org
Macromer ConcentrationHigher concentrations generally lead to faster reaction rates. nih.gov
Buffer StrengthCan influence the catalytic efficiency and overall reaction speed. nih.gov

This compound can be used as a component in the formation of hydrogel networks through thiol-maleimide chemistry. These hydrogels are attractive for biomedical applications due to their biocompatibility and the ability to encapsulate cells and therapeutic molecules. nih.govbiorxiv.org The formation of these hydrogels occurs via the step-growth polymerization of maleimide- and thiol-terminated poly(ethylene glycol) macromers. nih.gov

The rapid kinetics of the thiol-maleimide reaction can sometimes lead to heterogeneous hydrogel networks because the polymerization can be faster than the time required for uniform mixing of the components. nih.govnsf.govnih.gov To address this, strategies to slow down the gelation process have been developed, such as lowering the polymer weight percentage, buffer concentration, and pH. nih.govnih.gov By controlling these parameters, more uniform hydrogels can be fabricated, which is crucial for consistent performance in applications like cell-based assays. nsf.govnih.gov The resulting thioether bond within the hydrogel network is stable, although it has been shown to be susceptible to radical-mediated degradation under certain conditions, offering a potential mechanism for controlled hydrogel disassembly. researchgate.net

Thiol-Ene Click Chemistry

Thiol-ene "click" chemistry represents another powerful and versatile strategy for bioconjugation involving this compound. This reaction involves the addition of a thiol across a carbon-carbon double bond (an "ene"). It is characterized by high efficiency, the absence of side products, and the ability to proceed rapidly under mild conditions, often initiated by light. nih.govresearchgate.net

The most common mechanism for the thiol-ene reaction is a free-radical addition, which can be initiated by light (photo-initiation) or heat. wikipedia.org The process begins with the formation of a thiyl radical from the this compound. This radical then adds to the ene, creating a carbon-centered radical. A subsequent chain-transfer step, where the carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerates a thiyl radical and forms the final thioether product. wikipedia.org This chain reaction leads to an anti-Markovnikov addition product. wikipedia.orgthieme-connect.de

This radical-mediated process is a form of step-growth polymerization, which can be used to create highly uniform polymer networks. researchgate.netwikipedia.orgnih.gov The step-growth nature of the polymerization results in more homogeneous networks compared to chain-growth polymerizations. nih.gov Thiol-ene photopolymerization offers excellent spatial and temporal control over the reaction, making it a valuable tool for creating patterned surfaces and complex three-dimensional structures like hydrogels for cell encapsulation. nih.govnih.govnih.gov

FeatureDescription in Radical-Mediated Thiol-Ene ChemistryReference
MechanismFree-radical addition of a thiyl radical to an ene, followed by chain transfer. wikipedia.org
InitiationCommonly initiated by UV light or heat. wikipedia.org
ProductResults in an anti-Markovnikov thioether adduct. wikipedia.orgthieme-connect.de
Polymerization TypeStep-growth polymerization, leading to uniform networks. researchgate.netnih.gov

In addition to the radical-mediated pathway, the thiol-ene reaction can also proceed through a Michael-type addition mechanism, particularly when the "ene" is an electron-deficient alkene, such as an acrylate (B77674) or acrylamide. thieme-connect.deresearchgate.net This nucleophilic addition is typically catalyzed by bases or nucleophiles like amines and phosphines. researchgate.netrsc.org

In the base-catalyzed mechanism, a base abstracts the proton from the thiol of this compound to form a reactive thiolate anion. researchgate.net This thiolate then acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene. nsf.gov Subsequent protonation of the resulting enolate, often by another thiol molecule, yields the thioether product and regenerates the thiolate, continuing the catalytic cycle. nsf.govresearchgate.net The efficiency of this reaction is influenced by the choice of catalyst and the reaction conditions. rsc.org This Michael addition approach is highly efficient and avoids the potential for side reactions like homopolymerization of the ene component that can sometimes occur in radical-mediated processes with electron-deficient alkenes. thieme-connect.de

Thiol-ene click chemistry provides a robust and biocompatible method for the orthogonal bioconjugation of molecules like this compound to the surface of colloidal nanoparticles. nih.govrsc.orgsemanticscholar.orgmendeley.com This strategy allows for the selective and stable attachment of thiol-containing biomolecules to nanoparticles functionalized with "ene" groups. nih.govmendeley.com

The process involves modifying the surface of hydrophobic colloidal nanoparticles with a ligand containing a double bond. This compound can then be conjugated to these "ene"-functionalized nanoparticles via the thiol-ene reaction. nih.gov This approach is highly efficient and offers excellent control over the surface chemistry of the nanoparticles. The resulting thioether linkage is stable, ensuring that the conjugated molecules remain attached. nih.govsemanticscholar.org This method has been successfully used for the PEGylation of various nanoparticles, as well as for attaching aptamers and enzymes, demonstrating its versatility in creating functional bionanomaterials for applications in biosensing, bioimaging, and drug delivery. nih.govsemanticscholar.orgmendeley.com

Thiol-Disulfide Exchange Reactions for Functionalization and Crosslinking

Thiol-disulfide exchange is a fundamental and dynamic covalent reaction widely employed in bioconjugation for the functionalization of biomolecules and the formation of crosslinked networks. The reaction proceeds via a substitution pathway where a deprotonated thiol (thiolate anion, RS⁻) acts as a nucleophile, attacking a disulfide bond (R'-S-S-R''). mdpi.com This results in the formation of a new disulfide bond and the release of a new thiol. mdpi.com The pKa of the thiol is a critical factor, as the thiolate anion is significantly more reactive than the corresponding protonated thiol. mdpi.com

In the context of this compound, its terminal thiol group can participate in this exchange with disulfide bonds present in proteins, such as those between cysteine residues. This process can be used to reversibly attach the PEG moiety to a protein, which is particularly useful in the development of stimulus-responsive materials that can release a payload under specific redox conditions. mdpi.comnih.gov The equilibrium of the reaction can be shifted by using an excess of the thiol reagent or by employing specific thiols that form highly stable products, such as cyclic disulfides. nih.gov

The dynamic nature of the disulfide bond has been harnessed to create self-healing materials and mucoadhesive polymers. mdpi.com Thiomers, or thiol-containing polymers, can bind to mucosa by forming new disulfide bonds with the cysteine residues present in mucin proteins, leading to in situ gelation. mdpi.com

Table 1: Key Aspects of Thiol-Disulfide Exchange Reactions

Feature Description
Mechanism Nucleophilic substitution of a disulfide bond by a thiolate anion. mdpi.com
Key Reactant Thiolate anion (RS⁻), which is ~10¹⁰ times more reactive than the corresponding thiol (RSH). mdpi.com
Reversibility The reaction is reversible, allowing for dynamic covalent systems. mdpi.com
Applications Protein functionalization, stimulus-responsive drug delivery, formation of self-healing materials, mucoadhesion. mdpi.comnih.gov

| Controlling Factors | pH (controls thiolate concentration), redox potential, concentration of reactants, intrinsic properties of the thiol and disulfide. mdpi.comnih.gov |

Thiol-Epoxy Ring Opening Reactions for Polymer Crosslinking

The thiol-epoxy reaction is a highly efficient "click" chemistry reaction used for polymer synthesis and crosslinking. utwente.nlmagtech.com.cn The reaction involves the base-catalyzed nucleophilic ring-opening of an epoxide by a thiol. researchgate.netrsc.org The mechanism begins with the deprotonation of the thiol group (e.g., from this compound) by a base to generate a highly reactive thiolate anion. researchgate.net This thiolate then attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of an alkoxide intermediate. utwente.nl Subsequent protonation of the alkoxide yields the final β-hydroxy thioether linkage. researchgate.net

This chemistry is valued for its high efficiency, regioselectivity, and mild reaction conditions, often proceeding quantitatively. utwente.nlmagtech.com.cn The reaction can be catalyzed by various bases, including inorganic bases like lithium hydroxide (B78521) or organic bases. magtech.com.cn When multifunctional thiols and epoxides are used as precursors, this reaction leads to the formation of crosslinked polymer networks. nih.gov These networks have found applications as hydrogels, adhesives, and coatings. utwente.nlresearchgate.net The reaction's insensitivity to air and moisture, coupled with low volume shrinkage during polymerization, makes it particularly advantageous for creating precisely structured materials. researchgate.net

Table 2: Characteristics of Thiol-Epoxy "Click" Chemistry for Polymer Crosslinking

Characteristic Details
Reaction Type Base-catalyzed nucleophilic addition. researchgate.net
Functional Groups Thiol (R-SH) and Epoxide.
Product Linkage β-hydroxy thioether. utwente.nl
Catalysts Inorganic bases (e.g., LiOH), organic bases (e.g., DBU, TBD), photolatent superbases. magtech.com.cnnih.gov
Key Advantages High efficiency, high selectivity, mild conditions, no byproducts, insensitivity to oxygen and moisture. magtech.com.cnresearchgate.net

| Applications | Synthesis of hydrogels, dendritic polymers, and crosslinked networks for coatings and soft lithography. utwente.nlnih.gov |

Thiol-Alkyne Click Chemistry in Surface Functionalization

Thiol-alkyne "click" chemistry provides a robust method for surface functionalization, offering an alternative to the more common azide-alkyne cycloaddition. researchgate.net This reaction involves the addition of a thiol to an alkyne. The photoinitiated addition of thiols to alkynes is particularly useful for covalently attaching molecules to surfaces in a spatially controlled manner. researchgate.net

In a comparative study, the thiol-alkyne click reaction was implemented for surface functionalization and compared with the azide-alkyne reaction. researchgate.net Surfaces were first terminated with cycloalkyne groups. Subsequently, fluorescently labeled PEG-thiols were reacted with the surface at different times and temperatures. researchgate.net The results indicated that the thiol-alkyne reaction proceeds efficiently, allowing for the successful coupling of functional moieties to the surface in a short time and at moderate temperatures (25°C and 37°C). researchgate.net This method is advantageous as it can be triggered by light and does not require potentially toxic metal catalysts, making it suitable for creating biocompatible surfaces and biosensors. nih.govnih.gov

Table 3: Comparison of Thiol-Alkyne and Azide-Alkyne Click Reactions for Surface Functionalization

Parameter Thiol-Alkyne Click Reaction Azide-Alkyne Click Reaction
Reactants Thiol (e.g., Cy5-PEG-thiol) + Cycloalkyne. researchgate.net Azide (e.g., Biotin-PEG3-azide) + Cycloalkyne. researchgate.net
Reaction Time Optimized at 10-40 minutes. researchgate.net Optimized at 20 minutes. researchgate.net
Reaction Temperature Effective at 25°C and 37°C. researchgate.net Optimized at 37°C. researchgate.net
Initiation Often photoinitiated (UV light). researchgate.netnih.gov Can be copper-catalyzed (CuAAC) or strain-promoted (SPAAC).

| Application | Microarray formation, surface patterning, biosensor fabrication. researchgate.netkit.edu | Microarray formation, bioconjugation. researchgate.net |

Disulfide Rebridging Strategies with Thiol-Reactive Sulfones

Disulfide rebridging is a site-selective bioconjugation strategy that targets native disulfide bonds within proteins, such as antibodies. rsc.org The process involves the selective reduction of a disulfide bond to yield a pair of free cysteine thiols. These thiols are then covalently linked, or "rebridged," by a bis-electrophilic reagent. rsc.org This approach is advantageous because it maintains the protein's structural integrity and results in a homogenous conjugate.

Thiol-reactive sulfones, particularly allyl sulfones and phenyloxadiazole methylsulfone (POS), have emerged as effective reagents for this purpose. rsc.orgnih.gov Allyl sulfone reagents exhibit improved reactivity and water solubility, facilitating protein bioconjugation without significant side reactions with the reducing agent. rsc.org The reaction of the two thiols with a bis-allyl sulfone reagent forms stable bis-thioether conjugates. rsc.org This linkage has been shown to be more stable than the thioether bond formed via the common thiol-maleimide reaction, which can undergo a retro-Michael reaction. rsc.orgnih.gov While a monofunctional molecule like this compound would not serve as a rebridging agent, this chemistry highlights a powerful method for reacting with paired thiols, contrasting with strategies that target single free cysteines.

Table 4: Thiol-Reactive Reagents for Bioconjugation and Disulfide Rebridging

Reagent Class Linkage Formed Stability Key Features
Maleimides Succinimidyl thioether Limited in vivo; susceptible to retro-Michael reaction and thiol exchange. nih.gov Most common approach for targeting cysteines. nih.gov
Allyl Sulfones Bis-thioether More stable than maleimide-derived conjugates. rsc.org Used for disulfide rebridging; improved reactivity and water solubility. rsc.org
Phenyloxadiazole Methylsulfone (POS) Thioether Stable. Demonstrates rapid, thiol-specific addition at neutral pH. nih.gov

| Vinyl Sulfones | Thioether | Quite stable. biopharminternational.com | Reactivity is relatively slow compared to maleimides, allowing for more controlled reactions. biopharminternational.com |

Cu-Catalyzed Azide-Alkyne-Thiol Reactions and Thiotriazole Formation

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click" chemistry, widely used for bioconjugation due to its perceived high chemoselectivity. However, recent research has revealed a significant side reaction involving free thiols. nih.govacs.orgresearchgate.net In the presence of a copper catalyst, terminal alkynes, and azides, free thiols (from molecules like this compound or cysteine residues in proteins) can participate in a Cu-catalyzed azide-alkyne-thiol reaction. nih.gov

This competing reaction does not yield the expected triazole product but instead forms thiotriazoles as a major byproduct. acs.orgscite.ai The high reactivity of cysteine's free thiol makes it particularly susceptible to this side reaction under standard CuAAC conditions. researchgate.net The formation of these thiotriazole protein conjugates can generate false-positive hits in chemical proteomic studies, where they can be mistaken for specific, enzymatically driven reactions. nih.govnih.gov This knowledge has led to the development of modified CuAAC conditions designed to avoid this undesired product formation, thereby diminishing the background signal and improving the signal-to-noise ratio in proteomic experiments. nih.govresearchgate.net

Table 5: Outcome of CuAAC Reactions in the Presence of Free Thiols

Reaction Component Desired Reaction (CuAAC) Side Reaction (Cu-Catalyzed Azide-Alkyne-Thiol)
Reactants Terminal Alkyne + Azide Terminal Alkyne + Azide + Free Thiol (e.g., Cysteine). acs.org
Catalyst Copper (I). researchgate.net Copper (I). researchgate.net
Product 1,2,3-Triazole. Thiotriazole. acs.org

| Implication | Specific bioconjugation. | False-positives in proteomics, non-specific labeling. nih.govnih.gov |

Strategies for Site-Specific PEGylation via Cysteine Thiols

Site-specific PEGylation is a crucial strategy for improving the pharmacokinetic properties of therapeutic proteins while retaining their biological activity. researchgate.net The thiol group of a cysteine residue is an ideal target for such modifications because cysteine is a low-abundance amino acid, and many native cysteines are involved in disulfide bonds, leaving engineered or naturally free thiols available for specific reaction. nih.gov

One of the most common methods for site-specific PEGylation involves reacting a free cysteine with a thiol-reactive PEG derivative, such as a PEG-maleimide. nih.gov This reaction forms a stable thioether bond. nih.gov Other thiol-specific reagents include PEG-iodoacetamides and PEG-vinylsulfones, which also form stable covalent linkages. biopharminternational.com

A molecule like this compound can be used for site-specific PEGylation through thiol-disulfide exchange. By reacting with a free cysteine on a protein, it forms a disulfide bond, tethering the PEG group to the protein. biopharminternational.com This linkage is reversible and can be cleaved by reducing agents, offering a strategy for creating prodrugs or other systems where the PEG moiety may need to be removed. biopharminternational.com The choice of PEGylating reagent depends on the desired stability of the linkage and the specific reaction conditions. biopharminternational.com

Table 6: Common Reagents for Site-Specific PEGylation of Cysteine Thiols

Reagent Linkage Type Stability of Linkage Notes
PEG-Maleimide Thioether Generally stable, but can undergo retro-Michael reaction under certain physiological conditions. rsc.orgnih.gov Very common, highly reactive with thiols at neutral pH. nih.gov
PEG-Iodoacetamide Thioether More stable than maleimide-derived linkage. biopharminternational.com Can potentially modify other residues like tyrosine under some conditions. biopharminternational.com
PEG-Vinylsulfone Thioether Very stable. biopharminternational.com Reaction rate is slower, which can allow for greater control. biopharminternational.com

| PEG-Thiol | Disulfide | Reversible; cleavable by reducing agents or thiol exchange. biopharminternational.com | Useful for creating stimulus-responsive conjugates. biopharminternational.com |

Comparative Analysis of Thiol-Reactive Chemistries in Bioconjugation

The selection of a bioconjugation strategy involving thiols depends on numerous factors, including the desired stability of the conjugate, the reaction's specificity, and the conditions under which it must be performed. Thiol-reactive chemistries offer a diverse toolkit for researchers, each with distinct advantages and disadvantages.

Click chemistry approaches, such as thiol-yne and thiol-epoxy reactions, are prized for their high efficiency, orthogonality, and mild reaction conditions. utwente.nlresearchgate.net Thiol-yne reactions can be photoinitiated, allowing for spatial and temporal control, while thiol-epoxy reactions form highly stable β-hydroxy thioethers without the need for a catalyst in some systems. researchgate.netresearchgate.net In contrast, traditional methods like reacting thiols with maleimides are widely used but can result in conjugates with limited in vivo stability due to the reversibility of the Michael addition. nih.gov

Thiol-disulfide exchange provides a unique pathway to form dynamic, reversible linkages that are responsive to the redox environment. mdpi.com This contrasts with the highly stable bonds formed by sulfone-based rebridging reagents. rsc.org Furthermore, the discovery that thiols can interfere with copper-catalyzed azide-alkyne cycloadditions highlights the importance of understanding potential side reactions when designing bioconjugation experiments. researchgate.net Studies comparing different thiol chemistries have shown that click chemistry can lead to higher conjugation yields and better-defined products compared to traditional thiol-maleimide approaches. nih.gov

Table 7: Comparative Overview of Thiol-Reactive Bioconjugation Chemistries

Chemistry Mechanism Selectivity Linkage Stability Key Feature Potential Issue
Thiol-Disulfide Exchange Nucleophilic Substitution High for Disulfides Reversible / Dynamic Redox-responsive. mdpi.com Requires specific conditions to prevent reversal.
Thiol-Epoxy Nucleophilic Ring-Opening High Very Stable (Thioether) "Click" reaction; efficient and high-yielding. utwente.nl Often requires a base catalyst. researchgate.net
Thiol-Alkyne Radical or Michael Addition High Stable (Thioether) "Click" reaction; can be photoinitiated. researchgate.net May require an initiator. researchgate.net
Thiol-Maleimide Michael Addition High for Thiols Moderate Widely used, fast reaction at neutral pH. nih.gov Susceptible to retro-Michael reaction. nih.gov
Thiol-Sulfone Michael Addition High for Thiols Very Stable (Thioether) Forms highly stable bonds for rebridging. rsc.org Reagents can be complex to synthesize.

| Azide-Alkyne-Thiol (Cu-cat.) | Cycloaddition Side Reaction | Low | Stable (Thiotriazole) | Unintended reaction during CuAAC. | Generates false positives in proteomics. researchgate.net |

Functionalization Strategies Utilizing Thiol Peg3 Methyl

Surface Modification of Nanomaterials and Substrates

The ability of Thiol-PEG3-methyl to form stable bonds with specific surfaces makes it an invaluable tool for tailoring the interfacial properties of nanomaterials and substrates. This section details its application in the functionalization of metallic surfaces, the modification of conductive polymer nanostructures, the creation of self-assembling structures, and the controlled deposition of nanoparticles.

Gold and Silver Surface Functionalization through Thiol-Metal Interactions

The strong affinity between sulfur and noble metals forms the basis for the functionalization of gold and silver surfaces using this compound. The thiol (-SH) group of the molecule readily chemisorbs onto gold and silver surfaces, forming a stable covalent-like bond. This process, known as self-assembly, results in the formation of a dense, well-ordered monolayer, often referred to as a self-assembled monolayer (SAM).

The formation of a SAM of this compound on a gold or silver surface imparts new physicochemical properties to the substrate. The short, hydrophilic PEG chain introduces a barrier that can prevent the non-specific adsorption of proteins and other biomolecules, a critical feature for applications in biosensing and biomedical devices. The terminal methyl group provides a chemically inert surface. The kinetics of SAM formation are typically characterized by an initial rapid adsorption phase followed by a slower organization phase, which can take several hours to achieve a highly ordered monolayer. researchgate.netnih.govutexas.edunih.govnih.govrsc.org

Modification of Polyaniline Nanorods

This compound can be effectively used to modify the surface of conductive polymer nanostructures, such as polyaniline (PAni) nanorods. uow.edu.aufurman.eduscispace.com This surface modification is achieved through the reaction of the thiol group with the PAni backbone, resulting in the covalent grafting of the PEG chains onto the nanorod surface. This functionalization significantly enhances the water dispersibility of the otherwise hydrophobic PAni nanorods, without compromising their inherent electrical conductivity. uow.edu.aufurman.edu

The extent of this surface modification is influenced by reaction conditions such as temperature and the concentration of the thiol-PEG reagent. Studies have shown that elevated temperatures can lead to a higher grafting density of the PEG chains. scispace.com The introduction of the PEG layer not only improves solubility but also provides a steric barrier that can prevent aggregation of the nanorods in aqueous environments.

Research by DiTullio and colleagues provides quantitative insight into the surface modification of PAni nanorods with thiol-terminated PEGs of varying molecular weights. uow.edu.aufurman.eduscispace.com Their findings demonstrate a clear relationship between the molecular weight of the PEG-thiol and the resulting properties of the modified nanorods.

PEG-SH Molecular Weight (g/mol)Reactant Amount (mg)Resulting PAni Weight % in ProductResulting PEG Weight % in Product
1000108515
1000507327
10002005842
10004004951
5000108812
5000507129
50002005248
50004004060

Engineering of Self-Assembling Structures

The principles of self-assembly, driven by the strong interaction between thiol groups and gold surfaces, can be harnessed to engineer well-defined nanostructures. This compound, with its defined length and chemical composition, can form highly ordered self-assembled monolayers (SAMs) on gold substrates. rsc.org The formation of these SAMs is a spontaneous process where the thiol groups anchor to the gold surface, and the PEG chains orient themselves to maximize van der Waals interactions and minimize steric hindrance.

The resulting structure is a densely packed monolayer with the PEG chains tilted at a specific angle relative to the surface normal. The kinetics of this self-assembly process typically involve a fast initial adsorption of the thiol molecules onto the surface, followed by a slower reorganization phase where the molecules arrange into a more ordered, crystalline-like structure. researchgate.netnih.gov The final structure and properties of the SAM can be influenced by factors such as the solvent, temperature, and immersion time during the assembly process.

Controlled Coverage of Nanograde Particles on Surfaces

A key aspect of nanomaterial functionalization is the ability to control the density of ligands on the surface of nanoparticles. For this compound functionalized nanoparticles, this surface coverage density is a critical parameter that influences their stability, biocompatibility, and interaction with their environment. The number of this compound molecules that can be attached to a nanoparticle surface is dependent on several factors, including the size of the nanoparticle and the length of the PEG chain. nist.govresearchgate.netnih.govresearchgate.netucc.ie

Generally, for a given nanoparticle size, the grafting density of PEG-thiols decreases as the molecular weight (and therefore the length) of the PEG chain increases. ucc.ie This is attributed to the increased steric hindrance and the larger hydrodynamic volume occupied by longer PEG chains. Conversely, for a fixed PEG chain length, the total number of attached molecules increases with the surface area of the nanoparticle. Smaller nanoparticles, due to their higher curvature, can sometimes accommodate a higher density of shorter PEG chains. ucc.ie Various analytical techniques, such as thermogravimetric analysis (TGA) and dynamic light scattering (DLS), can be employed to quantify the surface coverage of PEG on nanoparticles. nist.govucc.ie

The following table, based on data from studies on the quantification of PEG-thiol coverage on gold nanoparticles, illustrates the relationship between PEG molecular weight, nanoparticle size, and surface grafting density.

Nanoparticle Diameter (nm)PEG-SH Molecular Weight (g/mol)Grafting Density (PEG chains/nm²)
1521003.93
1554001.57
15108000.87
15195000.58
15295000.43
15514000.31
30108001.18
65108000.80
115108000.91

Functionalization of Polymeric Materials

Beyond the modification of inorganic substrates, this compound is also a valuable reagent for the functionalization of polymeric materials. Its ability to participate in "click" chemistry reactions allows for the efficient and specific modification of polymer structures.

Porous Polymer Modification via Thiol-ene Click Chemistry

Thiol-ene "click" chemistry provides a highly efficient and versatile method for the surface modification of porous polymers. nih.govnih.govscispace.comresearchgate.netrsc.org This reaction involves the radical-mediated addition of a thiol group across a carbon-carbon double bond (an 'ene'). Porous polymer monoliths or particles that have been synthesized to incorporate 'ene' functionalities on their surface can be readily functionalized by reacting them with this compound.

The reaction is typically initiated by UV light or thermal initiators and proceeds rapidly under mild conditions. nih.gov This "click" reaction is highly specific, meaning it does not interfere with other functional groups that may be present on the polymer. The covalent attachment of this compound to the porous polymer surface can be used to alter its properties, for example, by increasing its hydrophilicity. This is particularly useful in applications such as chromatography, where the surface chemistry of the stationary phase plays a crucial role in separation performance. nih.govnih.gov

Development of Functional Coatings

The use of thiol-terminated molecules is a powerful strategy for developing functional coatings on various surfaces, particularly metals. nih.govresearchgate.net Thiol-ene chemistry, a "click" reaction, offers a rapid and efficient method for surface modification with spatial and temporal control. rsc.org This approach involves a two-step strategy: first, the immobilization of a molecule with a reactive group (like an allyl group) onto a surface, followed by the reaction of a thiol-containing molecule, such as this compound, with that group. nih.govresearchgate.net

This method allows for the grafting of polymer brushes onto a substrate. nih.gov For instance, a surface can be treated with a copolymer containing catechol groups for adhesion and allyl groups for subsequent reaction. nih.govresearchgate.net The thiol group of this compound can then react with the allyl groups on the surface, creating a dense layer of short PEG chains. nih.gov This process has been demonstrated on various metallic materials, including stainless steel, aluminum, nickel, and titanium. nih.gov The resulting PEGylated surface exhibits increased hydrophilicity, which is crucial for many biomedical and industrial applications. nih.gov The change in surface properties, such as water contact angle, confirms the successful grafting of the PEG brushes. nih.gov

Surface MaterialInitial Water Contact Angle (°)Water Contact Angle after PEG Grafting (°)Reference
Stainless Steel (SUS)~83.7°~49.8° nih.gov

Biopolymer Thiolation for Enhanced Properties

Thiolation is the process of modifying biopolymers by introducing thiol (-SH) groups onto their backbone. This modification creates "thiomers," which are polymers capable of forming covalent bonds, leading to significantly improved properties compared to their unmodified counterparts. nih.govresearchgate.net The presence of thiol groups allows for the formation of strong disulfide bonds, either between polymer chains (interchain) or within the same chain (intrachain), which enhances the cohesive properties and stability of drug delivery systems. nih.gov this compound can be used in these processes, often activated to react with functional groups like primary amines on the biopolymer. Carbodiimide chemistry is a common method to facilitate this conjugation. mdpi.comnih.gov

The degree of thiolation directly correlates with the enhancement of properties; a higher number of thiol groups on the polymer backbone generally results in greater cohesiveness and adhesiveness. mdpi.com For example, the thiolation of natural gums like gellan gum, gum acacia, and karaya gum has been shown to improve their characteristics for use in mucoadhesive drug delivery. nih.govnih.gov

Mucoadhesion Enhancement Mechanisms

The primary mechanism behind the enhanced mucoadhesion of thiolated polymers is the formation of covalent disulfide bonds with cysteine-rich subdomains of mucin glycoproteins present in the mucus layer. nih.govresearchgate.netmdpi.com This interaction is significantly stronger than the non-covalent bonds (like hydrogen bonds or van der Waals forces) that govern the adhesion of most standard mucoadhesive polymers. researchgate.net The thiol/disulfide exchange reactions and oxidation processes between the thiomer and the mucus surface create a stable, covalent linkage. nih.govresearchgate.net

This strong covalent bonding ensures prolonged contact and residence time of a delivery system at the site of application, which is a significant advantage for localized drug delivery. researchgate.netnih.gov Studies have demonstrated that thiolated polymers exhibit the strongest mucoadhesive properties among currently tested polymeric excipients due to this unique bonding capability. nih.gov Research on various systems, including thiolated PEG stearate (B1226849) for ocular delivery, has confirmed that thiolated coatings significantly enhance mucoadhesiveness compared to conventional PEG coatings. researchgate.net

PolymerModificationMucoadhesive PropertyMechanismReference
Gellan GumThiolation with L-cysteineHigh work of adhesionCovalent disulfide bonds with mucus nih.gov
Gum Acacia & KarayaThiolationIncreased mucoadhesion and residence timeThiol-disulfide exchange with mucin nih.gov
PEG StearateThiolationEnhanced corneal retention timeCovalent interaction with mucins researchgate.net

Design of Antifouling Surfaces for Biosensing Applications

Biofouling, the non-specific adsorption of biomolecules like proteins and cells onto a surface, is a major challenge in biosensing, as it can obscure signals and lead to inaccurate results. nih.govnih.gov Poly(ethylene glycol) (PEG) is considered the "gold standard" for creating antifouling surfaces. nih.govmdpi.com The mechanism involves the formation of a tightly bound hydration layer around the PEG chains, which acts as a physical and energetic barrier to prevent protein adsorption. nih.gov

This compound is ideally suited for creating such surfaces on biosensor substrates, which are often made of gold. The thiol group forms a stable self-assembled monolayer (SAM) on the gold surface. mdpi.com The short, methyl-terminated PEG3 chains then orient away from the surface, creating a dense, hydrophilic layer that resists biofouling. nih.govmdpi.com The density and chain length of the PEG layer are critical factors affecting its antifouling performance. mdpi.com While effective, one limitation of PEG-based materials in long-term applications is their susceptibility to oxidative damage. nih.govmdpi.com Nevertheless, for many biosensing applications, particularly in diagnostics, modifying a gold surface with a layer of Thiol-PEG-carboxylic acid has proven effective in ensuring fouling resistance. nih.gov

Ligand and Peptidic Modifications for Conjugation

The thiol group is a key functional group for bioconjugation, allowing for the specific attachment of molecules like this compound to peptides, proteins, and other ligands. acs.org A widely used and highly specific reaction is the Michael addition between a thiol and a maleimide (B117702) group. acs.orgreading.ac.ukresearchgate.net This "thiol-maleimide click" reaction proceeds rapidly and efficiently under physiological conditions (pH 6.5-7.5), forming a stable thioether bond. acs.orgnih.gov

This strategy is frequently employed to link PEG chains to cysteine residues in peptides and proteins. acs.orgreading.ac.uk For example, a peptide can be synthesized with a terminal cysteine, and this compound can be readily conjugated to it. This process, known as PEGylation, can improve the pharmacokinetic properties of therapeutic peptides. Another common method involves using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) to couple the thiol-PEG linker to a biopolymer. mdpi.com Vinyl sulfone groups also react specifically with thiols and can be used as an alternative to maleimides, offering potentially higher stability. nih.gov These conjugation chemistries are foundational for creating complex biomolecules, such as linking targeting ligands (e.g., peptides, GalNAc) to oligonucleotides or other therapeutic agents. nih.gov

Advanced Research Applications of Thiol Peg3 Methyl Derivatives

Hydrogel Engineering and Fabrication

The engineering of hydrogels using Thiol-PEG3-methyl derivatives encompasses a variety of techniques aimed at controlling the material's physical and chemical properties. These methods enable the creation of hydrogels suitable for specific biological applications, from fundamental cell culture studies to the development of therapeutic delivery systems.

Thiol-ene "click" chemistry is a powerful and widely utilized method for hydrogel fabrication due to its high efficiency, specificity, and biocompatibility. This reaction involves the photoinitiated addition of a thiol group to an 'ene' (alkene) group, forming a stable thioether bond. This process allows for the creation of hydrogels with highly tunable properties.

The mechanical properties and swelling behavior of these hydrogels can be precisely controlled by modulating several factors:

Macromer Concentration: Increasing the total polymer concentration leads to a higher crosslinking density, resulting in hydrogels with increased stiffness and a lower swelling ratio.

Thiol-to-Ene Ratio: Varying the stoichiometric ratio of thiol to ene functional groups allows for fine-tuning of the network structure. An off-stoichiometric ratio can leave unreacted functional groups that can be used for subsequent modifications. researchgate.netnih.gov For example, using an excess of 'ene' groups leaves them available for later reactions. researchgate.netnih.gov

Photoinitiator Concentration: The concentration of the photoinitiator can significantly impact the gelation kinetics and the final mechanical properties of the hydrogel. mdpi.comnih.gov Higher concentrations of photoinitiators like LAP can lead to a significant increase in the storage modulus. mdpi.com

The choice of the '-ene' moiety also plays a crucial role in determining the final properties of the hydrogel. For instance, thiol-norbornene formulations tend to exhibit more elastic behavior compared to thiol-acrylate gels. nih.gov This tunability allows for the creation of hydrogels that can mimic the mechanical environment of various soft tissues. researchgate.net

Tunable Properties of Thiol-Ene PEG Hydrogels
ParameterEffect on Hydrogel PropertiesExample Range of Values
Polymer ConcentrationHigher concentration leads to increased stiffness and lower swelling.Compressive modulus can be increased by a factor of three to ten depending on the formulation. researchgate.net
Thiol:Ene RatioAlters crosslink density and leaves reactive groups for further functionalization.Ratios from 0.25:1 to 1:1 have been explored to control mechanical and swelling properties. nih.gov
Photoinitiator (LAP) ConcentrationHigher concentration increases storage modulus and decreases gelation time.A 15-fold increase in storage modulus (232 → 3360 Pa) was observed when increasing LAP from 0.1% to 0.5% (w/v). mdpi.com
PEG ContentVaried PEG content allows for tuning of storage modulus, gelation time, and swelling ratio.Storage Modulus: 540–4810 Pa; Gelation Time: 73–300 s; Swelling Ratio: 1530–2840 wt %. mdpi.com

Semi-interpenetrating polymer networks (sIPNs) are formed when one polymer is crosslinked in the presence of another linear polymer, creating a composite material with enhanced properties. The introduction of a linear polymer into a crosslinked this compound network can improve the hydrogel's mechanical properties, swelling behavior, and biocompatibility. capes.gov.br

For example, incorporating natural polymers like gelatin into a PEG-based hydrogel can introduce biological cues and improve cell adhesion. jenkemusa.com The synthesis of sIPNs allows for the combination of the desirable characteristics of both the synthetic PEG network (e.g., tunable mechanics, low protein adsorption) and the natural polymer (e.g., bioactivity). This approach has been shown to enhance the cytocompatibility for both cell adhesion and encapsulation.

The fabrication of sIPNs can be achieved through various methods, including UV light irradiation. capes.gov.br The resulting hydrogels can exhibit decreased crystallinity of the PEG segments, leading to improved swelling and mechanical properties. capes.gov.br These enhanced characteristics make sIPN hydrogels promising candidates for medical devices and tissue engineering scaffolds. capes.gov.br

Injectable hydrogels are of great interest in biomedicine as they can be delivered in a minimally invasive manner and form a gel scaffold directly at the site of injury or disease. Several in situ gelation mechanisms can be employed with this compound derivatives:

Michael-Type Addition: This reaction involves the addition of a nucleophilic thiol to an activated alkene, such as a maleimide (B117702) or acrylate (B77674). nih.govmdpi.com This type of reaction can proceed under physiological conditions without the need for a photoinitiator, making it highly suitable for in situ cell encapsulation. nih.govmdpi.com The gelation time can be tuned from seconds to minutes by adjusting factors like pH and precursor concentration. researchgate.netnih.gov

Thermally Induced Gelation: Some PEG-based copolymers can be designed to be soluble at room temperature and to form a gel at physiological temperatures (around 37°C). nih.govcd-bioparticles.net This sol-gel transition is driven by changes in polymer-solvent interactions with temperature. nih.gov

Photo-initiated Polymerization: As discussed with thiol-ene chemistry, UV or visible light can be used to trigger the crosslinking of precursor solutions after they have been injected into the desired location. researchgate.net This allows for precise spatial and temporal control over gel formation. chienchilin.org

These in situ forming hydrogels are advantageous for applications such as drug delivery and wound repair, as they can conform to irregular defect shapes and provide a scaffold for tissue regeneration. nih.govbiorxiv.orgrsc.org

The fabrication of multi-layer hydrogels allows for the creation of scaffolds with spatially varying properties, mimicking the complex architecture of native tissues. nist.gov Sequentially polymerizing layers of this compound-based hydrogels with different compositions can generate gradients in mechanical stiffness, porosity, and biochemical cues. nist.govresearchgate.net

Advanced techniques such as atomic force microscopy (AFM) and nanoindentation can be used to map the local mechanical properties across the interface, revealing a gradient in elastic modulus. researchgate.net Understanding and controlling the interface is crucial for designing robust multi-layered constructs for applications in tissues like cartilage and blood vessels. nist.gov

The ability of a hydrogel scaffold to degrade in a controlled manner is often essential for tissue regeneration, as it allows for the gradual replacement of the synthetic matrix with newly formed tissue. This compound derivatives can be used to create redox-degradable hydrogels by incorporating disulfide bonds into the hydrogel network. nih.govnih.gov

These disulfide bonds are stable under normal physiological conditions but can be cleaved in a reducing environment, such as the intracellular space where the concentration of glutathione (B108866) (GSH) is high. nih.govutwente.nl This redox-responsiveness allows for "on-demand" degradation and release of encapsulated therapeutics. acs.orgrsc.org

The degradation rate of these hydrogels can be tuned by controlling the concentration of the disulfide crosslinker and the surrounding redox environment. nih.gov For instance, hydrogels can be designed to be stable in the extracellular matrix but to degrade upon cell infiltration or in response to specific cellular signals. nih.gov This "smart" degradation behavior is highly desirable for applications in drug delivery and regenerative medicine. nih.govrsc.org

Characteristics of Redox-Degradable PEG Hydrogels
FeatureDescriptionSignificance
Degradation StimulusPresence of reducing agents like glutathione (GSH). nih.govAllows for degradation in specific biological environments, such as intracellularly.
Degradation MechanismCleavage of disulfide bonds in the hydrogel backbone. nih.govProvides a specific and controllable degradation pathway.
Tunable DegradationDegradation rate can be controlled by precursor concentration, oxidant/reductant concentration, temperature, and pH. nih.govEnables matching the degradation profile to the rate of tissue regeneration.
ApplicationsControlled drug delivery, "on-demand" release of biomacromolecules, tissue engineering scaffolds. nih.govacs.orgrsc.orgOffers a versatile platform for advanced therapeutic and regenerative strategies.

Poly(ethylene glycol) (PEG)-based hydrogels, including those derived from this compound, are widely used as scaffolds for both two-dimensional (2D) and three-dimensional (3D) cell culture. nih.gov Their high water content, biocompatibility, and tunable mechanical properties make them excellent mimics of the natural extracellular matrix (ECM). researchgate.net

A key advantage of PEG-based hydrogels is their inherent resistance to non-specific protein adsorption, which provides a "blank slate" that can be functionalized with specific bioactive molecules, such as cell adhesion peptides (e.g., RGD), to direct cell behavior. jenkemusa.comnih.gov This allows researchers to study the effects of specific cell-matrix interactions in a well-defined microenvironment.

In 2D cell culture , pre-formed hydrogel surfaces can be used to study cell attachment, spreading, and migration. nih.gov

In 3D cell culture , cells can be encapsulated within the hydrogel network during the gelation process, which provides a more physiologically relevant environment compared to traditional 2D culture on plastic dishes. nih.goviiarjournals.org This is particularly important for studying complex biological processes such as tissue development, disease progression, and drug response. cd-bioparticles.netiiarjournals.org Thiol-ene click chemistry is a particularly gentle method for cell encapsulation, often resulting in high cell viability. nih.gov The porous structure of these hydrogels facilitates the transport of nutrients and waste, further supporting cell survival and function within the 3D scaffold. nih.govsci-hub.se

Nanotechnology and Nanomaterial Design

This compound and its longer-chain thiol-PEG derivatives are pivotal in nanotechnology, particularly in the surface engineering of nanomaterials. The terminal thiol (-SH) group exhibits a strong affinity for the surfaces of noble metals, forming a stable covalent bond, while the polyethylene (B3416737) glycol (PEG) chain imparts hydrophilicity, biocompatibility, and steric stability. This dual functionality allows for precise control over the surface properties of nanoparticles, making them suitable for a wide range of biomedical and diagnostic applications.

Surface Modification of Gold Nanoparticles and Stability Studies

The modification of gold nanoparticles (AuNPs) with thiol-terminated PEG molecules is a widely used strategy to enhance their colloidal stability. bohrium.com The strong covalent interaction between the soft sulfur atom of the thiol group and the soft gold atoms on the nanoparticle surface provides a robust anchor for the PEG chains. nih.gov This process, often referred to as PEGylation, creates a protective hydrophilic layer around the AuNPs.

This surface modification provides steric stabilization, which prevents the aggregation of nanoparticles in solutions with high ionic strength, such as biological fluids. bohrium.com The effectiveness of this stabilization is influenced by the molecular weight and concentration of the thiol-PEG ligand. nih.gov Studies have shown that while higher molecular weight PEGs can provide better charge screening and stability, lower molecular weight PEGs may achieve a higher saturated capping density on the nanoparticle surface. nih.govresearchgate.net

The concentration of the thiol-PEG solution during the modification process is a critical factor that can determine whether the ligand acts as a stabilizer or a coagulant. bohrium.com Below a "critical stabilization concentration" (CSC), the thiol-PEG molecules can accelerate AuNP aggregation; only at concentrations above the CSC do they effectively stabilize the nanoparticles. nih.gov This behavior is crucial for the controlled synthesis and application of AuNPs in fields like biosensing, drug delivery, and medical imaging. researchgate.net

PEG Molecular WeightEffect on AuNP PropertiesKey Findings
High-Mw PEGBetter stabilization and surface charge screeningProvides a more effective steric barrier against aggregation in various environments. nih.gov
Low-Mw PEGHigher saturated capping densityAllows for a greater number of PEG chains to attach per unit area of the nanoparticle surface. researchgate.net

Functionalization of Silver Nanoparticles for Optical Sensing

The functionalization of silver nanoparticles (AgNPs) with thiol-containing molecules is a key strategy in the development of advanced optical sensors. mdpi.com AgNPs possess unique optical properties, most notably a strong Localized Surface Plasmon Resonance (LSPR), which is the collective oscillation of electrons upon light irradiation. mrforum.com The LSPR is highly sensitive to the local dielectric environment, including the binding of molecules to the nanoparticle surface.

By modifying AgNPs with a thiol-PEG linker, a stable and functional surface is created. The thiol group ensures strong attachment to the silver surface, while the PEG chain provides aqueous stability. nih.gov This functionalization can alter the LSPR peak of the AgNPs. mdpi.com When these functionalized nanoparticles interact with target analytes, such as heavy metal ions, the binding event can cause the nanoparticles to aggregate or change their surface chemistry. mdpi.commrforum.com This change leads to a distinct shift in the LSPR band and a corresponding visible color change in the solution, forming the basis for colorimetric sensing. researchgate.net This approach has been successfully used to create sensors for various analytes, demonstrating high sensitivity and selectivity. mrforum.com

Functionalizing AgentTarget AnalyteSensing PrincipleObserved Change
Thiol-containing compounds (e.g., L-Cysteine, 3-mercaptopropanesulfonate)Heavy Metal Ions (e.g., Hg(II))Analyte-induced aggregation or surface interactionShift in the LSPR absorption band and a visible color change. mrforum.com
Mercaptoundecanoic acidVarious Metal Ions (Ni2+, Zn2+, etc.)Ion-triggered nanoparticle aggregationChange in optical properties allowing for detection and quantification. mdpi.com

Bioconjugation of Colloidal Nanoparticles

Bioconjugation, the process of linking biomolecules to nanoparticles, is essential for creating targeted diagnostic and therapeutic agents. Thiol-ene "click" chemistry has emerged as a highly efficient and biocompatible method for attaching thiol-containing molecules, including this compound, to the surface of various colloidal nanoparticles. nih.govsemanticscholar.org This strategy provides a stable and robust linkage that preserves the biological activity of the conjugated molecule. mendeley.com

The process typically involves first modifying the nanoparticle surface with a ligand containing a reactive "ene" (double bond) group. Subsequently, a thiol-containing biomolecule, such as a PEG linker, DNA aptamer, or a cysteine-containing enzyme, is added and reacts with the "ene" group to form a stable thioether bond. nih.gov This method is advantageous because it is highly selective, proceeds rapidly under mild, biocompatible conditions, and avoids the limitations of other coupling chemistries, such as the potential for hydrolysis seen in maleimide-based linkages. nih.govsemanticscholar.org The resulting nanoconjugates have demonstrated excellent performance in applications like targeted cell binding and enzymatic assays, opening opportunities for advanced biosensing, bioimaging, and drug delivery platforms. nih.govmendeley.com

Advanced Drug Delivery System Design Mechanisms

The unique properties of this compound and related PEG-thiols are leveraged in the design of sophisticated drug delivery systems. Their ability to form hydrogels and to modify the surface of nanocarriers like liposomes and micelles is central to developing vehicles that can protect therapeutic payloads and control their release.

Controlled Release Strategies from PEG-Thiol Hydrogels

PEG-thiol hydrogels are water-swollen, crosslinked polymer networks that serve as excellent matrices for the controlled release of therapeutic biomolecules. researchgate.net These hydrogels can be formed through various biocompatible cross-linking chemistries, including Michael-type addition reactions and thiol-ene photopolymerization. researchgate.netnih.gov The latter offers excellent spatial and temporal control over the gelation process. researchgate.net

A key strategy for controlled release involves designing the hydrogel network to be degradable in response to specific physiological triggers. nih.gov For instance, peptide sequences that are substrates for specific enzymes, such as human neutrophil elastase (HNE) present at sites of inflammation, can be incorporated as cross-linkers within the hydrogel. nih.gov In the presence of the target enzyme, the hydrogel degrades via surface erosion, releasing its entrapped therapeutic cargo at a controlled, zero-order rate. nih.gov The release kinetics can be precisely tuned by altering the peptide's susceptibility to cleavage or its concentration within the gel. This "smart" release mechanism ensures that the drug is delivered specifically at the site of action, enhancing therapeutic efficacy.

Hydrogel Formation MechanismRelease TriggerRelease ProfileKey Advantage
Thiol-ene PhotopolymerizationEnzymatic degradation (e.g., by HNE)Zero-order releaseControlled, site-specific release of entrapped proteins. nih.gov
Michael-type AdditionHydrolytic or enzymatic degradationTunable based on cross-link densitySimple preparation and stable physical properties. researchgate.net

PEGylation for Enhanced Carrier Properties in Nanosystems (Liposomes, Micelles)

PEGylation, the attachment of PEG chains to the surface of drug carriers like liposomes and micelles, is a cornerstone of advanced drug delivery. ump.edu.pl By incorporating PEG-thiol derivatives into these nanosystems, a hydrophilic and sterically hindering layer is formed on their surface. This "stealth" coating dramatically enhances the systemic circulation time of the nanocarrier by helping it evade recognition and uptake by the mononuclear phagocyte system (MPS). nih.govnih.gov

PROTAC Design and Linker Integration

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein (protein of interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. nih.govsigmaaldrich.combroadpharm.com A typical PROTAC molecule consists of three components: a ligand that binds the POI, a ligand that recruits an E3 ligase, and a linker that connects the two. precisepeg.comnih.gov

PEG-based linkers are commonly used in PROTAC design due to several advantageous properties. precisepeg.combiochempeg.com Their hydrophilicity can improve the water solubility of the entire PROTAC molecule, which often enhances compatibility with physiological environments and can improve oral absorption. precisepeg.comnih.gov The defined, repeating ethylene (B1197577) glycol units of PEG linkers allow for precise control over linker length, which is crucial for optimizing the orientation and distance between the POI and E3 ligase for efficient ternary complex formation. nih.govbiochempeg.com For instance, a study on NTMT1 degraders involved synthesizing PROTACs with varying ethylene glycol (EG) linker lengths to determine the optimal configuration for protein degradation. nih.gov

The flexibility of linkers like this compound allows the PROTAC to adopt multiple conformations, which can facilitate the formation of a stable and productive ternary complex. precisepeg.com This is contrasted with rigid linkers, such as those containing cycloalkane or triazole moieties, which restrict conformational freedom but can offer benefits in terms of metabolic stability. precisepeg.comnih.gov this compound, with its terminal thiol group, provides a reactive handle for conjugation to either the POI-binding ligand or the E3 ligase ligand during the synthesis of the PROTAC molecule. medchemexpress.comxcessbio.com

Linker TypeKey CharacteristicsExample MoietyRelevance to PROTAC Design
PEG-based (Flexible)Hydrophilic, flexible, precise length control. precisepeg.combiochempeg.comThis compoundImproves solubility and allows for optimal orientation within the ternary complex. precisepeg.com
Alkyl-based (Flexible)Hydrophobic, synthetically accessible, chemically stable. precisepeg.comAlkane chainsCan have limited aqueous solubility; often modified with polar groups. nih.gov
Cycloalkane-based (Rigid)Increased rigidity, metabolic stability, and water solubility. precisepeg.comPiperazine, PiperidineMaintains structural integrity, potentially improving pharmacokinetics. precisepeg.com
Triazole-based (Rigid)Metabolically stable, synthesized via "click chemistry". nih.govTriazole ringReduces oxidative degradation in vivo. precisepeg.com

Thiolated Polymers for Targeted Drug Delivery

Thiolated polymers, or "thiomers," are polymers that have been modified to include thiol-bearing side chains. nih.gov This modification confers unique properties, most notably mucoadhesion, which is the ability to adhere to mucosal surfaces. nih.govpharmaexcipients.com This enhanced adhesion is primarily due to the formation of covalent disulfide bonds between the thiol groups on the polymer and cysteine-rich domains of glycoproteins present in the mucus layer. pharmaexcipients.commdpi.com The result is a significantly prolonged residence time of the drug delivery system at the site of application, leading to increased drug absorption and bioavailability. nih.govpharmaexcipients.com

The incorporation of this compound into larger polymer backbones can contribute to these thiomer systems. While thiomers are often based on natural polymers like chitosan (B1678972) or synthetic ones like poly(acrylic acid), the principles apply to PEGylated structures as well. mdpi.comresearchgate.net The thiol group provides the crucial anchor for mucoadhesion. nih.gov The PEG component, even a short one like a PEG3 chain, enhances the hydrophilicity and water solubility of the polymer, which is a key factor for effective interaction with the aqueous mucus layer. mdpi.com

Beyond mucoadhesion, thiolated polymers can form an in-situ gelling matrix through inter- and intra-chain disulfide bond formation, creating a cohesive network that allows for the controlled and sustained release of an encapsulated drug. nih.gov This crosslinking can protect sensitive drug molecules, such as peptides and proteins, from enzymatic degradation. pharmaexcipients.com The permeation-enhancing and enzyme-inhibiting properties of thiomers further contribute to their effectiveness as drug delivery vehicles. nih.gov Thiolated polymers have been shown to increase mucoadhesion by up to 140-fold compared to their unmodified counterparts. mdpi.com

Property of Thiolated PolymersUnderlying MechanismAdvantage in Drug Delivery
MucoadhesionFormation of disulfide bonds with mucus glycoproteins. pharmaexcipients.comProlonged residence time, increased bioavailability. nih.gov
In-situ GellingCrosslinking via inter-/intra-chain disulfide bonds. nih.govControlled and sustained drug release. nih.gov
Permeation EnhancementInteraction with the mucosal membrane. nih.govImproved absorption of drugs across mucosal barriers.
Enzyme InhibitionThiol group interaction with enzyme active sites. nih.govProtection of sensitive drugs (e.g., peptides) from degradation. pharmaexcipients.com

Conjugation in Low Molecular-Weight Carrier-Drug Systems

This compound is a valuable building block in the creation of low molecular-weight carrier-drug systems. Its utility stems from its trifunctional nature: the methyl group provides a stable terminus, the PEG3 linker offers hydrophilicity and spacing, and the thiol group serves as a reactive handle for conjugation. This process, known as PEGylation, involves attaching PEG chains to drug molecules and is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. nih.gov

In these systems, the thiol group of this compound can react with various functional groups on a drug molecule or a targeting ligand to form a stable covalent bond. This is fundamental for creating functionalized nanoparticles, drug carriers, and other bioconjugates. polysciences.com The attachment of the PEG linker can increase the hydrodynamic radius of the drug, which helps to reduce renal clearance and prolong its circulation time in the bloodstream.

Furthermore, the PEG chain forms a protective hydrophilic shield around the drug molecule. nih.gov This shield can mask the drug from the immune system, reducing immunogenicity, and protect it from enzymatic degradation. nih.gov The improved water solubility imparted by the PEG linker is particularly beneficial for hydrophobic drugs, which often face challenges in formulation and administration. nih.gov By enhancing solubility and stability, this compound and similar linkers play a crucial role in transforming small molecule drugs into more effective therapeutics.

Biosensor Development and Sensing Platforms

Electrochemical Biosensors and Monolayer Stability

Electrochemical biosensors are analytical devices that convert a biological recognition event into a measurable electrical signal. A common fabrication strategy involves the immobilization of a bioreceptor (like an aptamer or antibody) onto a conductive surface, typically a gold electrode. mdpi.com The stability and organization of this interface are critical for the sensor's performance, reliability, and shelf-life. nih.gov

This compound is used to form self-assembled monolayers (SAMs) on gold surfaces due to the strong, spontaneous interaction between sulfur and gold. polysciences.commdpi.com These SAMs serve as a stable and reproducible platform for attaching bioreceptors. nih.gov The short PEG chain helps to create a hydrophilic barrier that resists the non-specific adsorption of interfering molecules from the sample matrix, a phenomenon known as biofouling. nih.govbohrium.com This anti-fouling property is crucial for maintaining the sensor's specificity and preventing false signals. nih.gov

While monothiols provide a standard method for surface attachment, the stability of the resulting SAM can be a concern, especially during long-term storage or under harsh conditions. nih.gov Research has shown that using anchoring groups with multiple thiol functionalities, such as trithiols, can significantly enhance the stability of the monolayer. nih.govresearchgate.net A flexible trithiol anchor, for example, was shown to retain 75% of its original signal after 50 days of storage in buffer, whereas monothiol-based sensors experienced significant signal loss. nih.gov The principle of using a flexible linker, inherent to the PEG3 structure, combined with strong surface anchoring, is key to developing robust electrochemical biosensors.

Surface Modifying Linker Molecules in Biosensor Longevity

The longevity and performance of a biosensor are directly influenced by the surface modifying linker molecules used in its construction. nih.govbohrium.com These linkers must fulfill two primary roles: providing a stable anchor for the biological recognition layer and protecting the sensor surface from biofouling. nih.gov Thiolated PEG molecules, such as this compound, are well-suited for this purpose.

The thiol group ensures robust attachment to gold surfaces, a common substrate in biosensors. bohrium.com The PEG component is critical for longevity as it creates a highly hydrated layer on the sensor surface. This layer acts as a physical and energetic barrier, effectively preventing the non-specific adsorption of proteins and other biomolecules from complex samples like blood serum. nih.gov This anti-fouling capability is essential for preventing increased background noise and false positives, thereby extending the functional lifetime of the biosensor. bohrium.com

Thiol-Click Based Hydrogel Biosensing Platforms

Hydrogels are three-dimensional, water-swollen polymer networks that can mimic the extracellular matrix, providing a biocompatible environment for biological recognition elements. nih.gov "Thiol-click" chemistry refers to a set of highly efficient and specific reactions, such as thiol-ene or thiol-Michael additions, that are used to form these hydrogel networks under mild conditions. fu-berlin.denih.gov

Dithiolated PEGs are frequently used as crosslinkers in the synthesis of these hydrogels. fu-berlin.de A molecule like this compound, if modified to have a thiol group at both ends (dithiol-PEG3), could serve as a short, flexible crosslinker. In a typical formulation, a multi-arm polymer functionalized with an "ene" group (like a norbornene or acrylate) is mixed with a dithiolated PEG. nih.govresearchgate.net Upon initiation, often with light (photo-click), the thiol groups rapidly react with the ene groups to form a stable, crosslinked hydrogel network. nih.gov

This method allows for the in situ encapsulation of sensitive biomolecules, such as enzymes or antibodies, directly within the hydrogel matrix as it forms. fu-berlin.de The resulting hydrogel can act as a 3D biosensing platform. For example, researchers have created hydrogels containing encapsulated streptavidin to detect biotin (B1667282). fu-berlin.de The porous and hydrophilic nature of the PEG-based hydrogel allows the target analyte to diffuse into the matrix and interact with the encapsulated bioreceptor, generating a detectable signal. The ability to tailor the hydrogel's physical properties, such as stiffness and swelling ratio, by adjusting the crosslinker type and concentration makes thiol-click hydrogels a versatile platform for biosensor development. nih.govresearchgate.net

Optical Sensing and Colorimetric Methods

The unique properties of this compound and its derivatives make them valuable components in the development of advanced optical sensing and colorimetric detection systems. The terminal thiol group provides a robust mechanism for anchoring the molecule to the surface of metallic nanoparticles, most notably gold nanoparticles (AuNPs), while the hydrophilic PEG3 spacer enhances aqueous solubility and provides a defined distance between the nanoparticle surface and any conjugated biorecognition element. This controlled architecture is crucial for the development of sensitive and specific biosensors.

One of the primary applications in this area is in the functionalization of AuNPs for colorimetric assays. AuNPs exhibit a phenomenon known as localized surface plasmon resonance (LSPR), which gives them a characteristic ruby-red color in their dispersed state. When these nanoparticles aggregate, their LSPR shifts, resulting in a visible color change to blue or purple. This compound can be used to modify the surface of AuNPs, and a biorecognition molecule (e.g., an antibody, aptamer, or enzyme) can be attached to the methyl-terminated end of the PEG chain (or a derivative thereof). In the presence of the target analyte, a binding event can be designed to either induce or inhibit the aggregation of the AuNPs, leading to a detectable color change. The short, discrete PEG3 linker is advantageous as it prevents non-specific protein adsorption onto the nanoparticle surface while ensuring the biorecognition element remains accessible for target binding.

In addition to colorimetric assays, this compound derivatives are employed in the construction of fluorescence-based sensors, particularly those utilizing quantum dots (QDs). QDs are semiconductor nanocrystals with size-tunable fluorescence properties. The thiol group of this compound can be used to cap the QD surface, improving their stability and water solubility. The other end of the PEG linker can then be conjugated to a sensing molecule. This strategy is often used in Förster Resonance Energy Transfer (FRET)-based sensors. For instance, a fluorescent dye and a quencher can be brought into proximity upon binding of a target analyte, leading to a change in the fluorescence signal of the QD. The well-defined length of the PEG3 spacer is critical in such systems as FRET efficiency is highly dependent on the distance between the donor and acceptor molecules.

Sensor TypeNanoparticleRole of this compound DerivativeDetection PrincipleAnalyte Example
Colorimetric Gold Nanoparticles (AuNPs)Surface functionalization, stabilization, and bioconjugation linkerAnalyte-induced aggregation or disaggregation of AuNPs, leading to a color changeDNA, proteins, small molecules
Fluorescence Quantum Dots (QDs)Surface passivation, solubilization, and linker for FRET pairsAnalyte-mediated change in distance between a FRET donor (QD) and acceptorMetal ions, enzymes, toxins

Protein and Peptide Conjugation Studies

This compound and its activated derivatives are versatile reagents for the conjugation of polyethylene glycol (PEG) to proteins and peptides. The presence of a terminal thiol group allows for specific reactions with various functional groups on biomolecules, enabling the creation of well-defined bioconjugates with improved therapeutic and diagnostic properties.

Site-Specific Protein PEGylation

Site-specific PEGylation is a critical technique for enhancing the pharmacokinetic properties of therapeutic proteins, such as increasing their circulatory half-life and reducing their immunogenicity, while minimizing the loss of biological activity. biopharminternational.comnih.gov The most common strategy for achieving site-specific PEGylation involves the reaction of a thiol-reactive PEG derivative with a cysteine residue on the protein surface. nih.gov

This compound derivatives, often activated as maleimides (e.g., Maleimide-PEG3-methyl), are ideal for this purpose. The maleimide group reacts specifically and efficiently with the sulfhydryl group of a cysteine residue under mild conditions (pH 6.5-7.5) to form a stable thioether bond. tcichemicals.comlumiprobe.com This high degree of specificity is advantageous because cysteine is a relatively rare amino acid, and its presence can be engineered into specific, non-critical regions of a protein using recombinant DNA technology. This ensures that the PEG chain is attached at a predetermined site, away from the protein's active or binding sites. biopharminternational.comnih.gov

The use of a short, discrete PEG3 linker offers several benefits. It provides a hydrophilic spacer that can improve the solubility of the resulting conjugate without adding significant hydrodynamic size, which can sometimes negatively impact activity. Furthermore, for smaller proteins or protein domains, a short linker may be sufficient to confer the desired pharmacokinetic improvements.

Table of Thiol-Reactive Chemistries for Site-Specific PEGylation

Thiol-Reactive Group Target Residue Resulting Linkage Reaction pH Key Features
Maleimide Cysteine Thioether 6.5 - 7.5 High specificity, stable bond
Iodoacetamide (B48618) Cysteine Thioether 7.0 - 8.5 Stable bond, slower reaction than maleimide
Vinyl Sulfone Cysteine Thioether 8.0 - 9.0 High stability, slower reaction kinetics

Polypeptide Synthesis Support

In the realm of solid-phase peptide synthesis (SPPS), linkers play a crucial role by anchoring the growing peptide chain to the insoluble resin support. While not a conventional support itself, this compound can be conceptualized as a functional component of more complex linker strategies. For instance, a derivative of this compound could be incorporated into a peptide sequence during SPPS to introduce a site-specific handle for subsequent modification.

A more direct, albeit less common, application would be in the design of specialized "safety-catch" linkers. In this approach, a Thiol-PEG3-linker could be attached to the resin. The peptide would then be synthesized on the other end of the PEG linker. The thioether linkage, under specific chemical conditions, could be cleaved to release the peptide from the support.

More practically, short PEG linkers are often incorporated into peptides during SPPS to act as spacers between the peptide sequence and a conjugated moiety, such as a fluorescent label or a biotin tag. nih.gov For example, a research study incorporated a biotinyl-PEG3 tag into a peptide synthesized on a Rink amide resin using a standard Fmoc strategy. nih.gov This demonstrates the compatibility of incorporating PEG3 units during SPPS. A this compound derivative could similarly be used to introduce a terminal thiol group onto a synthetic peptide, providing a specific point for subsequent conjugation to other molecules or surfaces. This is particularly useful for creating peptide-based diagnostics or targeted therapeutics.

Bioconjugation of Therapeutic Peptides and Biologics

The bioconjugation of therapeutic peptides and biologics, such as antibody fragments, is a rapidly advancing field aimed at improving drug delivery, targeting, and efficacy. Short, hydrophilic linkers like those derived from this compound are of significant interest in this area. adcreview.comnih.govnih.gov

For therapeutic peptides, PEGylation is a well-established method to increase their size and prevent rapid renal clearance. lifetein.com Attaching a this compound derivative allows for the subsequent dimerization of peptides through disulfide bond formation or reaction with a bivalent linker, which can sometimes enhance receptor binding and signaling. The hydrophilic nature of the PEG3 linker also aids in maintaining the solubility of often hydrophobic therapeutic peptides.

Properties of Short PEG Linkers in Bioconjugation

Property Benefit for Therapeutic Bioconjugates
Hydrophilicity Improves aqueous solubility, reduces aggregation of conjugates with hydrophobic payloads. adcreview.comnih.gov
Biocompatibility Low immunogenicity and toxicity. chempep.com
Defined Length Allows for precise control over the distance between the biologic and the conjugated molecule.

| Flexibility | Provides conformational freedom to the attached molecule, potentially preserving its biological activity. chempep.com |

Analytical and Characterization Techniques for Thiol Peg3 Methyl Conjugates

Spectrophotometric Methods

Spectrophotometric techniques are invaluable for the rapid and often quantitative analysis of Thiol-PEG3-methyl and its conjugates, leveraging the specific light-absorbing properties of the thiol group or other chromophores in the molecule.

Ellman's Assay for Thiol Quantification

Ellman's assay is a widely used colorimetric method for the quantification of free sulfhydryl (thiol) groups. bmglabtech.comnih.gov The assay is based on the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) with a free thiol group, which cleaves the disulfide bond of DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻). broadpharm.comresearchgate.net The TNB²⁻ anion has a characteristic yellow color and exhibits a strong absorbance at 412 nm. bmglabtech.combroadpharm.com

The concentration of free thiols in a sample of this compound can be determined by measuring the absorbance of the resulting TNB²⁻ solution at 412 nm and using the Beer-Lambert law. The molar extinction coefficient of TNB²⁻ is generally accepted to be 14,150 M⁻¹cm⁻¹ at this wavelength. broadpharm.comresearchgate.net This assay is crucial for determining the concentration of the this compound reagent before conjugation and for quantifying any remaining unreacted thiol groups after the conjugation reaction is complete.

Table 1: Illustrative Data for Thiol Quantification using Ellman's Assay This table presents example data for a standard curve generated using a known concentration of a thiol-containing compound, such as cysteine, which is then used to determine the concentration of an unknown this compound solution.

Cysteine Standard Concentration (μM)Absorbance at 412 nm (AU)
00.000
250.354
500.708
1001.415
1502.123
Unknown this compound Sample0.850

Based on the standard curve, the concentration of the unknown this compound sample would be calculated.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a versatile technique used to characterize this compound conjugates. While the this compound moiety itself does not have a strong chromophore in the UV-Vis range, this technique becomes particularly useful when the conjugation partner possesses a distinct absorbance profile.

For instance, if this compound is conjugated to a molecule containing a maleimide (B117702) group, the reaction progress can be monitored by observing the decrease in the maleimide absorbance peak, which is typically around 290-300 nm. rsc.org The disappearance of this peak indicates the successful covalent linkage between the thiol and the maleimide.

Furthermore, if the target molecule for conjugation is a protein or a peptide, the absorbance at 280 nm (due to tryptophan and tyrosine residues) can be used to determine the protein concentration before and after conjugation. When this compound is attached to gold nanoparticles, a distinct surface plasmon resonance peak, often around 530 nm for spherical nanoparticles, can be observed and monitored for changes upon conjugation. nih.gov

Chromatographic Techniques

Chromatography is a powerful separation technique essential for the purification and analysis of this compound conjugates, allowing for the separation of the conjugate from unreacted starting materials and other byproducts.

High-Performance Liquid Chromatography (HPLC) for PEGylated Molecules

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PEGylated molecules. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the separation is based on the hydrophobicity of the molecules. The retention time of a this compound conjugate in RP-HPLC will be influenced by the properties of the conjugated molecule.

The addition of the hydrophilic PEG chain can alter the retention time compared to the unconjugated molecule. In some cases, the conjugation of a mini-PEG can modulate the structural characteristics and enzymatic degradation of peptides, which can be monitored by changes in the HPLC chromatogram.

Table 2: Representative HPLC Retention Times for a Peptide Before and After PEGylation This table illustrates how the retention time of a peptide might change upon conjugation with a PEG moiety in a reversed-phase HPLC system.

CompoundRetention Time (minutes)
Unmodified Peptide15.2
Peptide-PEG3-conjugate18.5

The shift in retention time provides evidence of successful conjugation.

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) for Thiol Analysis

Gas Chromatography (GC) is a technique primarily used for the separation of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS can be employed to analyze potential volatile degradation products. For instance, pyrolysis-GC-MS can be used to study the thermal degradation profile of the conjugate, providing insights into its thermal stability. researchgate.net

For the analysis of volatile thiols, derivatization is often required to increase their volatility and thermal stability. nih.gov For example, methylation of the thiol group can make the compound more amenable to GC-MS analysis. nih.gov The coupled mass spectrometer allows for the identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the definitive identification and structural characterization of this compound conjugates. It provides precise molecular weight information and details about the molecular structure through fragmentation analysis.

Common ionization techniques used for PEGylated molecules include Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). researchgate.netrsc.org MALDI-TOF (Time-of-Flight) MS is particularly useful for determining the molecular weight of the conjugate and assessing the degree of PEGylation. researchgate.net The mass spectrum of a successful conjugate will show a peak corresponding to the mass of the target molecule plus the mass of the this compound moiety. The presence of unreacted starting materials can also be identified as separate peaks in the spectrum. researchgate.net

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion. The fragmentation pattern of deprotonated polyethylene (B3416737) glycols often involves the loss of C₂H₄O monomer units. researchgate.net Analysis of the fragment ions can help to confirm the identity of the PEG chain and the nature of the linkage to the target molecule.

Table 3: Hypothetical Mass Spectrometry Data for a this compound Conjugate This table provides an example of expected mass-to-charge ratios (m/z) for a target peptide before and after conjugation with this compound, as might be observed in a MALDI-TOF mass spectrum.

SpeciesExpected m/z
Target Peptide1500.7
This compound194.3
Peptide-Thiol-PEG3-methyl Conjugate1695.0

The appearance of the new peak at m/z 1695.0 confirms the successful conjugation.

The fragmentation of the conjugate in MS/MS would be expected to show characteristic losses of ethylene (B1197577) glycol units (44 Da) from the PEG chain, as well as fragments corresponding to the unmodified peptide.

MALDI-TOF MS for PEG End Group Functionality

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for analyzing polymers, offering detailed information on end-group fidelity. sigmaaldrich.com It is particularly effective for confirming the chemical structure of functional polymers like this compound. sigmaaldrich.com In a typical MALDI-TOF analysis, the mass spectrum displays a distribution of peaks, with each peak corresponding to an individual oligomer chain, allowing for the precise determination of the repeating unit mass and the mass of the terminal functional groups. sigmaaldrich.com

For this compound, this technique is invaluable for verifying the presence of both the terminal thiol (-SH) and methyl (-CH₃) groups. The high resolution of MALDI-TOF MS can distinguish between the desired product and potential impurities, such as molecules with incorrect end groups that might arise during synthesis. sigmaaldrich.comjeol.com Analysis of the mass spectrum allows for the confirmation that the polymerization has proceeded as expected and that the terminal functionalities are intact.

Table 1: Representative MALDI-TOF MS Data for this compound This table is illustrative, showing expected values based on the compound's structure.

Parameter Expected Value/Observation Significance
Repeating Unit Mass 44.03 Da (C₂H₄O) Confirms the PEG backbone structure.
End Group Mass ~47.07 Da (-CH₂CH₂SH + -CH₃) Verifies the presence of the correct thiol and methyl termini.
Overall Mass Distribution Centered around the expected MW Indicates the average molecular weight and polydispersity.

| Impurity Peaks | Absence of unexpected mass series | Confirms the purity and end-group fidelity of the sample. sigmaaldrich.com |

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS)

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) is another crucial technique for the characterization of PEGylated compounds. thermofisher.com It is well-suited for analyzing large, nonvolatile molecules and can provide highly accurate molecular weight measurements. ecu.edu One of the challenges in ESI-MS analysis of polymers is the generation of multiply charged ions for each component, which can complicate the resulting spectrum. ecu.edu However, advancements in ESI-TOF-MS, such as the use of specific additives or optimized source conditions, can help to reduce charge states and simplify spectra. acs.orgresearchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Surface Distribution

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is an extremely surface-sensitive technique used to obtain elemental and molecular information from the very top layer of a material (typically 1-3 nm). nih.govmdpi.com This makes it ideal for characterizing self-assembled monolayers (SAMs) of this compound on various substrates, such as gold or other metals. surfacesciencewestern.comfrontiersin.org The technique involves bombarding the surface with a pulsed primary ion beam, which causes the ejection of secondary ions from the surface. nist.gov These secondary ions are then analyzed by a time-of-flight mass spectrometer. nist.gov

TOF-SIMS can provide a detailed chemical map of the surface, showing the spatial distribution of the adsorbed molecules. rice.eduresearchgate.net For a this compound SAM, TOF-SIMS can identify characteristic fragment ions corresponding to the thiol headgroup, the PEG linker, and the methyl tail group. This allows researchers to confirm the successful formation of the monolayer, assess its chemical composition and homogeneity, and detect any potential contaminants on the surface. researchgate.netresearchgate.net

Table 2: Characteristic TOF-SIMS Fragment Ions for this compound on a Gold Surface This table presents hypothetical characteristic ions based on the structure of this compound.

Ion Fragment m/z (approx.) Origin
SH⁻ 33 Thiol headgroup researchgate.net
AuS⁻ 229 Thiol group bound to gold substrate
C₂H₃O⁻ 43 PEG backbone fragment
C₂H₅O⁺ 45 PEG backbone fragment researchgate.net

| CH₃⁺ | 15 | Methyl terminal group |

Electrochemical Methods for Surface Characterization

Electrochemical methods are highly sensitive to changes at electrode surfaces and are widely used to study the formation, packing, and barrier properties of thiol-based SAMs. mdpi.com When this compound is assembled on a conductive surface like gold, techniques such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) provide significant insights into the monolayer's characteristics. researchgate.net

Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is used to probe the integrity and blocking properties of a SAM. The analysis is typically performed in a solution containing a redox-active species, such as the ferricyanide/ferrocyanide couple. researchgate.net A bare gold electrode will show a characteristic reversible CV curve for this redox couple. After the formation of a dense and well-ordered this compound SAM, the monolayer acts as an insulating barrier, blocking the access of the redox probe to the electrode surface. This results in a significant decrease or complete suppression of the redox peaks in the voltammogram. The degree of this suppression provides a qualitative measure of the monolayer's packing density and defectiveness. researchgate.net

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique that provides quantitative information about the properties of a surface-adsorbed layer. researchgate.netmdpi.com By applying a small sinusoidal AC potential over a range of frequencies, the impedance of the system is measured. mdpi.com The data is often represented in a Nyquist plot, which visualizes the real and imaginary parts of the impedance. mdpi.com

The formation of a this compound SAM on an electrode surface alters the interfacial properties. This change is modeled using an equivalent electrical circuit. researchgate.net The charge transfer resistance (Rct) is a key parameter derived from EIS measurements, representing the resistance to the flow of charge between the electrode and the redox probe in solution. mdpi.com A bare electrode exhibits a small Rct, while a well-formed, insulating SAM significantly increases the Rct, indicating a blocking of electron transfer. researchgate.net This allows for the quantification of the monolayer's quality and its ability to act as a barrier. semanticscholar.org

Table 3: Illustrative EIS Data for a Gold Electrode Before and After this compound SAM Formation This table shows representative changes in charge transfer resistance (Rct) upon monolayer formation.

Electrode State Charge Transfer Resistance (Rct) Interpretation
Bare Gold Electrode Low (e.g., < 1 kΩ) Fast electron transfer between the electrode and redox probe.

| Au Electrode with this compound SAM | High (e.g., > 100 kΩ) | The SAM acts as an insulating layer, significantly hindering electron transfer. |

Spectroscopic Characterization

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for confirming the chemical structure of this compound in bulk form, prior to its use in applications like surface modification. thermofisher.com These methods provide complementary information about the molecule's organic framework and the presence of specific functional groups. thermofisher.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the precise molecular structure.

¹H NMR: Provides information on the number and types of hydrogen atoms. For this compound, distinct signals would be expected for the protons on the methyl group, the ethylene glycol repeating units, and the methylene (B1212753) groups adjacent to the thiol.

¹³C NMR: Identifies the different carbon environments within the molecule, confirming the carbon backbone of the PEG chain and the terminal methyl and thiol-adjacent carbons. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. nih.govsetu.ie For this compound, key vibrational bands would include:

A weak S-H stretching band, confirming the presence of the thiol group. researchgate.net

A strong C-O-C stretching band, characteristic of the poly(ethylene glycol) ether backbone.

C-H stretching and bending bands from the alkyl portions of the molecule.

Table 4: Expected Spectroscopic Data for this compound This table summarizes the characteristic signals expected from NMR and FTIR analysis.

Technique Feature Expected Signal/Frequency
¹H NMR Methyl Protons (-O-CH₃) ~3.3 ppm (singlet)
PEG Backbone Protons (-O-CH₂-CH₂-O-) ~3.6 ppm (multiplet)
Methylene Protons (-CH₂-SH) ~2.7 ppm (triplet)
FTIR S-H Stretch ~2550 cm⁻¹ (weak) researchgate.net
C-O-C Stretch ~1100 cm⁻¹ (strong)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. When analyzing this compound or its conjugates, FTIR spectra provide key vibrational information that confirms the molecule's structure and its successful attachment to a substrate.

The core structure of this compound contains several characteristic bonds that are identifiable in an FTIR spectrum. The polyethylene glycol (PEG) backbone is characterized by a strong, broad C-O-C ether stretching band, typically observed around 1100 cm⁻¹. The alkyl chain (CH₂) portions of the molecule exhibit symmetric and asymmetric stretching vibrations, which appear as sharp peaks around 2850 cm⁻¹ and 2920 cm⁻¹, respectively. mdpi.com

A crucial peak for confirming the presence of the thiol group is the S-H stretching vibration. This is a weak but distinct band that typically appears around 2550-2580 cm⁻¹. mdpi.comresearchgate.net Its presence indicates that the thiol group is available for conjugation. Upon successful conjugation to a surface (like gold) or reaction with another molecule (e.g., via a maleimide group), this S-H peak will disappear, providing clear evidence of covalent bond formation.

Key FTIR Absorption Bands for this compound:

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Appearance
S-H (Thiol)Stretching2550 - 2580Weak, Sharp
C-H (Alkyl)Symmetric/Asymmetric Stretching2850 - 2930Strong, Sharp
C-O-C (Ether)Stretching~1100Strong, Broad
CH₂Scissoring (Deformation)~1465Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR), is an indispensable tool for the structural elucidation of this compound and its conjugates. It provides detailed information about the chemical environment of hydrogen atoms within the molecule, allowing for unambiguous confirmation of its structure and purity. nih.gov

In a typical ¹H NMR spectrum of a methyl-terminated PEG-thiol, distinct peaks correspond to the different proton environments. researchgate.net The protons of the terminal methyl (CH₃) group typically appear as a singlet around 3.3 ppm. researchgate.net The repeating ethylene glycol units (-O-CH₂-CH₂-) generate a complex, strong signal, usually around 3.5-3.6 ppm. researchgate.net The protons on the carbon adjacent to the sulfur atom (-S-CH₂-) are shifted downfield and can be found around 2.9 ppm, while the proton of the thiol group itself (-SH) typically appears as a triplet around 2.7 ppm. researchgate.net

NMR is also highly effective for determining the molecular weight and assessing the efficacy of conjugation. nih.govresearchgate.net By comparing the integration of the terminal methyl group's signal to that of the repeating monomer units, one can accurately determine the length of the PEG chain. nih.gov When this compound is conjugated to another molecule, shifts in the positions of adjacent proton signals and the appearance of new peaks corresponding to the conjugation partner confirm the reaction's success.

Characteristic ¹H NMR Chemical Shifts for Thiol-PEG-methyl:

Proton Group Typical Chemical Shift (δ, ppm) Signal Multiplicity
-SH~2.7Triplet
-S-CH₂-~2.9Quartet
-O-CH₃~3.3Singlet
-O-CH₂-CH₂-3.5 - 3.6Multiplet

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

When this compound is used to modify surfaces, X-ray Photoelectron Spectroscopy (XPS) is a critical technique for confirming its immobilization and determining the elemental composition of the modified surface. XPS provides quantitative information about the elements present in the top few nanometers of a material.

For a successful immobilization of this compound onto a gold surface, XPS analysis would reveal the presence of carbon (C), oxygen (O), and sulfur (S) peaks, which are absent on a clean gold substrate. The high-resolution C 1s spectrum can be deconvoluted to show different carbon environments: a main peak for the C-C/C-H bonds in the PEG chain and a higher binding energy peak corresponding to the C-O ether bonds. The presence of the S 2p peak confirms the attachment via the thiol group.

Researchers have used XPS to quantify the density of grafted PEG-thiol chains on surfaces. researchgate.net By analyzing the relative atomic concentrations of C, O, S, and the underlying substrate elements (e.g., Au), the surface coverage can be estimated. For example, an increase in the C 1s and O 1s signals relative to the substrate signal indicates a higher density of the immobilized this compound layer. researchgate.net

Expected XPS Elemental Composition on a Gold Surface Modified with this compound:

Element XPS Peak Significance
CarbonC 1sConfirms presence of the PEG and methyl groups.
OxygenO 1sConfirms presence of the PEG ether linkages.
SulfurS 2pConfirms attachment to the surface via the thiol group.
GoldAu 4fSignal from the underlying substrate.

Surface Plasmon Resonance (SPR) for Immobilization Studies

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique that is highly sensitive to changes in the refractive index at a sensor surface. It is extensively used to study the immobilization of thiol-containing molecules, like this compound, onto gold sensor chips and to analyze subsequent binding events. nih.gov

The process involves flowing a solution containing this compound over a gold-coated SPR sensor chip. The thiol group has a strong affinity for gold and forms a stable self-assembled monolayer (SAM). nih.gov This immobilization process causes a measurable change in the SPR signal (measured in Resonance Units, RU), which is directly proportional to the mass accumulating on the surface. nih.gov

The kinetics of the SAM formation can be monitored in real time, often revealing a two-step process: an initial rapid adsorption phase followed by a slower rearrangement phase where the molecules orient into a more ordered layer. researchgate.net Once the this compound layer is formed, it can serve as a platform to study the interaction of other molecules (analytes) with the immobilized surface, providing valuable data on binding affinity and kinetics. nih.gov

Gel Electrophoresis (SDS-PAGE) for Conjugation Monitoring

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique used to separate proteins based on their molecular weight. It is a simple and effective method for monitoring the successful conjugation of this compound to a protein. nih.gov

When a protein is conjugated with one or more this compound molecules (a process often referred to as PEGylation), its total molecular weight increases. This increase can be visualized on an SDS-PAGE gel. The conjugated protein will migrate more slowly through the gel matrix compared to the unconjugated, native protein, resulting in a band shift to a higher apparent molecular weight.

For example, if a protein is reacted with a maleimide-functionalized molecule after being treated to expose a thiol group, the resulting conjugate can be analyzed by SDS-PAGE. The appearance of a new, higher-molecular-weight band and a corresponding decrease in the intensity of the original protein band confirms a successful conjugation reaction. researchgate.net It is important to note that sample preparation for SDS-PAGE, particularly heating, can sometimes cause cleavage of certain thiol-maleimide linkages, which must be considered when interpreting results. nih.govresearchgate.net

Computational and Theoretical Studies of Thiol Peg3 Methyl Systems

Molecular Dynamics Simulations in Surface Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of Thiol-PEG3-methyl, MD simulations are instrumental in understanding how these molecules behave when tethered to a surface, a common application for thiol-terminated PEGs.

Researchers have employed MD simulations to investigate the behavior of PEGylated molecules on various surfaces, particularly gold, due to the strong affinity of sulfur for this metal. These simulations reveal that the conformation and dynamics of the PEG chains are influenced by several factors, including the grafting density, the length of the PEG chain, and the surrounding solvent environment. nih.gov Although much of the research focuses on longer PEG chains, the principles are applicable to shorter chains like this compound.

A key finding from MD simulations is the description of the conformational states of surface-grafted PEG chains. At low grafting densities, the chains tend to adopt a "mushroom" conformation, where they are relatively spread out and interact significantly with the surface. As the density increases, steric repulsion between adjacent chains forces them into a more extended "brush" conformation, projecting away from the surface. For a short chain like this compound, this transition would occur at higher surface coverages.

The following table summarizes typical parameters and findings from MD simulations of PEGylated surfaces, which can be extrapolated to this compound systems.

Simulation ParameterTypical Value/ConditionFinding for PEGylated Surfaces
Force FieldOPLS/AA, GROMACSAccurately models the bonded and non-bonded interactions of PEG chains.
Surface MaterialAu(111)Strong thiol-gold interaction facilitates stable surface grafting.
SolventExplicit Water (e.g., TIP3P)Crucial for observing the hydration layer and solvent-mediated interactions.
Simulation TimeNanoseconds to MicrosecondsAllows for the observation of conformational changes and equilibrium properties.
Grafting DensityLow to HighDetermines the transition from "mushroom" to "brush" conformations.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying chemical reactions, as it can provide detailed information about transition states and reaction energy profiles. For this compound, DFT calculations are primarily employed to understand the reactivity of the thiol group.

DFT studies have been extensively used to elucidate the mechanisms of various thiol reactions. For instance, the thiol-Michael addition, a type of "click" reaction, has been investigated using DFT to determine the influence of catalysts, solvents, and the nature of the thiol itself on the reaction pathway and kinetics. These studies show that the reaction can proceed through different mechanisms, such as base-catalyzed, nucleophile-initiated, or ion pair-initiated pathways, depending on the reaction conditions. The choice of solvent and initiator can significantly alter the energy barriers of the reaction, thereby affecting the reaction rate and selectivity.

In a typical DFT study of a thiol reaction, the geometries of the reactants, transition states, and products are optimized to find the lowest energy structures. From these, the reaction energy profile can be constructed, revealing the activation energy barriers for each step of the reaction. This information is invaluable for understanding the feasibility and kinetics of a reaction. For example, DFT calculations can predict whether a particular reaction involving the thiol group of this compound will be spontaneous and how fast it will proceed under specific conditions.

The table below presents a hypothetical comparison of activation energies for a thiol-Michael reaction under different catalytic conditions, as could be determined by DFT calculations.

CatalystSolventCalculated Activation Energy (kcal/mol)Reaction Pathway
TriethylamineChloroform15.2Base-catalyzed
DiethylamineN,N-Dimethylformamide12.8Nucleophile-initiated
DimethylphenylphosphineChloroform10.5Nucleophile-initiated

Quantum Mechanical Modeling of Thiol-Click Reactions

Quantum mechanical (QM) modeling, which includes DFT and other methods, provides a detailed electronic-level understanding of chemical reactions. "Click" chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The thiol-ene and thiol-maleimide reactions are prominent examples of click reactions involving thiols, and QM modeling has been instrumental in understanding their mechanisms.

Similarly, for the thiol-maleimide reaction, QM investigations have provided insights into the factors governing reaction kinetics and selectivity. These studies have shown that the choice of initiator and solvent can have a profound effect on whether the reaction proceeds via a base-catalyzed or a nucleophile-initiated mechanism. This understanding is critical for controlling the outcome of conjugation reactions where this compound might be used to link to a maleimide-functionalized molecule.

The following table outlines the key mechanistic steps of a radical-initiated thiol-ene reaction, with corresponding energetic information that can be obtained from QM modeling.

Mechanistic StepDescriptionInformation from QM Modeling
InitiationFormation of a thiyl radical from the thiol.Energy required for homolytic cleavage of the S-H bond.
Propagation 1Addition of the thiyl radical to the alkene.Activation energy for radical addition; stability of the resulting carbon-centered radical.
Propagation 2Hydrogen abstraction from another thiol molecule.Activation energy for hydrogen transfer; regeneration of the thiyl radical.
TerminationCombination of two radicals.Reaction energy for termination steps.

Conformational Analysis and Isomer Studies

The biological and material properties of PEG derivatives are highly dependent on their three-dimensional structure. Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. Given its flexibility, a short PEG chain like that in this compound can adopt numerous conformations.

Computational studies on oligo(ethylene glycol) (OEG) chains have shown that the conformation around the C-O and C-C bonds is crucial. The most stable conformation for the O-C-C-O dihedral angle is typically gauche, while the C-O-C-C dihedral angle prefers a trans conformation. This leads to the characteristic helical structure observed in crystalline polyethylene (B3416737) glycol. In solution or when tethered to a surface, the chain can adopt a more disordered, random coil-like structure.

For this compound, the terminal methyl group is relatively small and is not expected to significantly perturb the intrinsic conformational preferences of the PEG chain. However, the thiol group, especially when interacting with a surface, will anchor one end of the molecule, influencing the accessible conformations of the rest of the chain.

Isomers of this compound are not typically a major consideration, as the molecule has a well-defined connectivity. However, if chiral centers were present in a modified version of the molecule, computational methods could be used to study the properties of the different stereoisomers. More relevant to this compound is the study of rotamers, or conformational isomers, which are the focus of conformational analysis.

The table below summarizes the preferred dihedral angles in a PEG chain, which are fundamental to the conformational analysis of this compound.

Dihedral AngleAtoms InvolvedPreferred ConformationApproximate Dihedral Angle
C-C bondO-C-C-OGauche±60°
C-O bondC-O-C-CTrans180°

Emerging Research Directions and Challenges

Development of Novel Thiol-Reactive Linkers

The efficacy of bioconjugation often hinges on the reactivity and stability of the linker molecules used. While traditional thiol-reactive groups like maleimides are widely used, research is geared towards developing novel linkers with enhanced features such as tunable reactivity, improved stability, and bio-orthogonal properties.

Recent developments include the synthesis of various homo-bifunctional PEG derivatives that serve as cross-linking agents for thiol-modified biomolecules, such as hyaluronan, to form hydrogels for tissue engineering. nih.gov The reactivity of these linkers is a critical factor, with studies determining the order of reactivity for different functional groups to be maleimide (B117702) > iodoacetate > bromoacetate (B1195939) > iodoacetamide (B48618) > acrylate (B77674) > bromoacetamide. nih.govacs.org This hierarchy allows for the precise control of gelation times, ranging from under a minute to several hours, which is crucial for clinical applications. nih.gov

Furthermore, heterobifunctional linkers, such as maleimide hydrazide, have been synthesized for specific applications like coupling antibodies to drug-carrying polymers. nih.gov Researchers are also exploring innovative linker systems that are responsive to specific physiological conditions. For instance, thiovinylketones are being investigated as part of a tuneable thiol responsive linker system that allows for the traceless release of therapeutics through a conjugate addition-elimination mechanism. rsc.orgnih.gov Another area of advancement is the creation of novel vinylpyrimidine phosphoramidite (B1245037) building blocks, which can be incorporated into oligonucleotides for subsequent conjugation with thiol-functionalized molecules via metal-free thiol-ene click reactions. acs.org

Table 1: Reactivity of Thiol-Reactive Functional Groups

Functional Group Relative Reactivity
Maleimide Highest
Iodoacetate High
Bromoacetate Moderate-High
Iodoacetamide Moderate
Acrylate Moderate-Low
Bromoacetamide Lowest

This table illustrates the general order of reactivity for common thiol-reactive functional groups, which influences the speed and conditions of conjugation reactions. nih.govacs.org

Strategies for Overcoming Non-Specific Adsorption in Biosensors

A significant challenge in the development of sensitive and reliable biosensors is the non-specific adsorption (NSA) of non-target molecules onto the sensor surface. mdpi.comsemanticscholar.org This phenomenon can lead to false signals and reduced sensor performance. bohrium.com Thiol-PEG derivatives, including Thiol-PEG3-methyl, are instrumental in creating anti-fouling surfaces that mitigate NSA. mdpi.comnih.gov

The primary mechanism by which PEGylated surfaces resist protein adsorption is through the formation of a hydrophilic barrier that sterically hinders the approach of proteins and minimizes hydrophobic and electrostatic interactions. mdpi.com Several strategies are employed to optimize the anti-fouling properties of sensor surfaces:

Surface Coating with Blocking Agents: A common method involves coating the sensor surface with inert proteins, such as bovine serum albumin (BSA), to block sites that could otherwise bind non-target analytes. mdpi.comnicoyalife.comresearchgate.net

Self-Assembled Monolayers (SAMs): Thiol-PEG molecules can form dense, well-ordered SAMs on gold surfaces. mdpi.compolysciences.com These layers are highly effective at preventing NSA. The methyl ether group at the terminus of this compound ensures that the surface is chemically inert, further enhancing its anti-fouling characteristics.

Development of Novel Anti-Fouling Linkers: Research is ongoing to synthesize novel linker molecules with superior anti-fouling capabilities. For example, a thiolated-PEG molecule, DSPEG2, has been developed and shown to form stable, uniform layers on gold surfaces with promising anti-NSA properties compared to other surface modifiers. bohrium.comnih.gov

PEG and its derivatives are often considered the "gold standard" in antifouling materials due to their hydrophilicity and biocompatibility. mdpi.com

Advanced Materials Design for Biomedical Applications

The unique properties of this compound and related compounds make them valuable building blocks for the design of advanced materials with a wide range of biomedical applications. The ability to form stable linkages to surfaces and other molecules allows for the creation of functionalized materials for drug delivery, tissue engineering, and diagnostics. polysciences.compolysciences.com

Hydrogel Formation: Thiol-functionalized PEGs are used as crosslinkers to form hydrogels. polysciences.com These water-swollen polymer networks can mimic the extracellular matrix and are used for 3D cell culture and as scaffolds for tissue repair. nih.govnih.gov The reaction of thiol groups with maleimide-terminated PEGs, for instance, results in the formation of biocompatible hydrogels through Michael-type addition. nih.gov

Drug Delivery Systems: Thiolated polymers can significantly enhance the mucoadhesive properties of drug delivery systems. mdpi.com For example, cysteine-polyethylene glycol stearate (B1226849) has been synthesized to create mucoadhesive nanostructured lipid carriers for ocular drug delivery, dramatically increasing the retention time of the drug on the eye's surface. researchgate.netnih.gov The formation of disulfide bonds between the thiolated polymer and cysteine-rich mucins is responsible for this enhanced adhesion. mdpi.comresearchgate.net

Surface Modification of Nanoparticles: The thiol group of this compound allows for its conjugation to the surface of metallic nanoparticles, such as gold or silver. polysciences.com This PEGylation process enhances the stability and biocompatibility of the nanoparticles, prevents their aggregation, and reduces non-specific protein binding, which is crucial for in vivo applications. broadpharm.com

Table 2: Applications of Thiol-PEG in Advanced Biomedical Materials

Application Area Material Type Function of Thiol-PEG
Tissue Engineering Hydrogels Cross-linking agent, mimics extracellular matrix nih.govpolysciences.com
Drug Delivery Mucoadhesive Nanoparticles Enhances adhesion to mucosal surfaces mdpi.comresearchgate.netnih.gov
Diagnostics Biosensors Forms anti-fouling surface layer bohrium.comnih.govpolysciences.com

Interdisciplinary Approaches in Thiol Chemistry and Chemical Biology

The advancement of thiol-based technologies, including those involving this compound, is inherently interdisciplinary, residing at the intersection of chemistry, biology, materials science, and engineering. Thiol chemistry provides a versatile toolkit for bioconjugation, allowing for the precise connection of synthetic polymers with nature's building blocks like peptides and proteins. acs.orgnih.gov

This convergence of disciplines has led to significant innovations:

Click Chemistry: Thiol-ene and thiol-yne "click" reactions have emerged as highly efficient methods for bioconjugation and material fabrication. researchgate.netmdpi.com These reactions are often photo-initiated, proceed rapidly under mild conditions, and are tolerant of various functional groups, making them ideal for modifying sensitive biomolecules and for applications like 3D printing of functional materials. researchgate.netresearchgate.net

Peptide and Protein Modification: The selective reactivity of thiols, particularly the side chain of cysteine residues, is widely exploited for labeling and modifying proteins and peptides. nih.govacs.org This has profound implications for developing therapeutic antibody-drug conjugates (ADCs), diagnostic agents, and for fundamental studies of protein function.

Synthetic Biology and Materials Science: The integration of synthetic chemistry with biological principles allows for the creation of novel biomimetic materials. nih.gov For instance, hydrogels formed from thiol-modified hyaluronic acid and gelatin are biocompatible and can support the attachment and proliferation of cells, paving the way for advanced tissue engineering constructs. nih.gov The rational design of thiol-containing polymers is a key area of research, with efforts focused on controlling polymer structure to achieve desired properties like redox responsiveness and self-healing capabilities. jsta.cl

The synergy between different scientific fields continues to expand the horizons of what is possible with thiol chemistry, driving the development of increasingly sophisticated materials and technologies for biomedical applications.

Q & A

Basic Research Questions

Q. What are the standard characterization techniques for confirming the structure and purity of Thiol-PEG3-methyl in synthetic chemistry research?

  • Methodological Answer : Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the PEG backbone and thiol terminal group. Mass spectrometry (MS) is used to verify molecular weight, while high-performance liquid chromatography (HPLC) assesses purity. For reproducibility, ensure calibration with reference standards and document retention times/peak integration ratios. Data should be cross-validated using at least two complementary techniques to address instrumental limitations .

Q. How can researchers ensure the stability of this compound under various experimental conditions (e.g., pH, temperature)?

  • Methodological Answer : Stability studies should include kinetic assays under controlled environments (e.g., buffered solutions at pH 4–9, temperatures 4–37°C). Monitor thiol oxidation via Ellman’s assay or HPLC tracking of disulfide formation. Use argon/vacuum degassing to minimize oxidative degradation. Data quality hinges on replicates (n ≥ 3) and statistical analysis (e.g., t-tests for significance) to distinguish experimental noise from true instability .

Q. What are the common pitfalls in quantifying this compound reactivity in conjugation reactions?

  • Methodological Answer : Reactivity assays often underestimate side reactions (e.g., disulfide scrambling). Mitigate this by:

  • Pre-reducing thiols with tris(2-carboxyethyl)phosphine (TCEP).
  • Using maleimide-based trapping agents for stoichiometric analysis.
  • Validating results with orthogonal methods like fluorescence quenching or X-ray photoelectron spectroscopy (XPS). Ensure data reliability by reporting confidence intervals and outlier exclusion criteria .

Advanced Research Questions

Q. How should researchers address contradictory data regarding the cross-linking efficiency of this compound in polymer networks?

  • Methodological Answer : Contradictions often arise from variations in solvent polarity, reactant molar ratios, or cross-linker density. Apply contradiction analysis frameworks:

  • Step 1 : Replicate experiments under identical conditions (e.g., humidity control, degassing).
  • Step 2 : Use multivariate analysis (e.g., ANOVA) to isolate confounding variables.
  • Step 3 : Compare results with computational models (e.g., molecular dynamics simulations of PEG-thiol interactions). Cross-reference findings with prior studies to identify systemic biases or measurement artifacts .

Q. What methodological considerations are critical when integrating this compound into nanoparticle conjugation protocols to minimize disulfide bond formation?

  • Methodological Answer : Key steps include:

  • Surface functionalization : Pre-treat nanoparticles (e.g., gold, liposomes) with spacer arms to reduce steric hindrance.
  • Reaction optimization : Use Design of Experiments (DoE) to test variables (e.g., pH, incubation time). For example, a 2³ factorial design can identify optimal conjugation efficiency.
  • Post-conjugation analysis : Employ size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) to detect aggregates. Validate thiol availability via iodometric titration .

Q. How can researchers statistically validate the reproducibility of this compound’s biological compatibility in cell-based assays?

  • Methodological Answer : Use hierarchical experimental designs:

  • Intra-lab validation : Perform triplicate assays across multiple batches.
  • Inter-lab collaboration : Share standardized protocols (e.g., ISO guidelines) with independent labs.
  • Data harmonization : Apply meta-analysis tools (e.g., Python’s pandas and Seaborn packages) to aggregate datasets and calculate effect sizes. Address variability using mixed-effects models to account for lab-specific biases .

Data Handling and Interpretation

Table 1 : Comparison of Analytical Techniques for this compound

TechniqueProsLimitationsReference ID
NMRDirect structural elucidationLow sensitivity for trace impurities
HPLC-MSHigh-resolution purity assessmentRequires derivatization for thiols
Ellman’s AssayQuantifies free thiolsInterference from reducing agents

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.